(S)-1-(2-aminoethyl)pyrrolidin-3-ol
説明
Structure
3D Structure
特性
IUPAC Name |
(3S)-1-(2-aminoethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5,7H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCTCNYKCENHP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652987 | |
| Record name | (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540787-75-5 | |
| Record name | (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-1-(2-aminoethyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-1-(2-aminoethyl)pyrrolidin-3-ol synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of (S)-1-(2-aminoethyl)pyrrolidin-3-ol
Abstract
(S)-1-(2-aminoethyl)pyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry and drug discovery. Its structure, featuring a defined stereocenter, a secondary alcohol, and both a secondary and a primary amine, makes it a versatile scaffold for synthesizing complex molecules with specific stereochemical requirements. The pyrrolidine motif is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of (S)-1-(2-aminoethyl)pyrrolidin-3-ol, designed for researchers, chemists, and professionals in drug development. We detail a robust two-step synthetic pathway, explain the causal logic behind procedural choices, and present a suite of analytical protocols for complete structural verification and purity assessment.
Strategic Approach to Synthesis
The synthesis of (S)-1-(2-aminoethyl)pyrrolidin-3-ol is most efficiently approached by leveraging a commercially available chiral precursor, thereby preserving the critical stereochemistry from the outset. Our strategy is centered on the N-alkylation of (S)-3-pyrrolidinol.
Retrosynthetic Analysis & Rationale:
The target molecule can be disconnected at the C-N bond between the pyrrolidine nitrogen and the ethylamino side chain. This leads back to two key synthons: the (S)-3-pyrrolidinol core and a 2-aminoethyl cation equivalent.
-
Choice of Chiral Precursor: We select (S)-3-pyrrolidinol (CAS: 100243-39-8) as the starting material.[3][4] This molecule already contains the desired (S)-stereocenter at the C3 position, obviating the need for complex asymmetric synthesis or chiral resolution steps which can be costly and yield-intensive.[2]
-
Side-Chain Introduction Strategy: Direct alkylation with 2-chloroethylamine is fraught with challenges, including self-polymerization of the reagent and potential for over-alkylation of the product. To ensure a clean, high-yielding reaction, the primary amine of the incoming ethyl group must be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions required for alkylation and its facile removal under mild acidic conditions. Therefore, the key electrophile will be a Boc-protected 2-haloethylamine, such as tert-butyl (2-bromoethyl)carbamate.
This strategic use of a protected bifunctional reagent is a cornerstone of modern organic synthesis, allowing for selective transformations on complex molecules.[5]
Visualized Synthetic Pathway
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (S)-3-吡咯烷醇 ≥97.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
(S)-1-(2-aminoethyl)pyrrolidin-3-ol potential biological activities
Topic: (S)-1-(2-aminoethyl)pyrrolidin-3-ol: A Critical VHL E3 Ligase Recruiter & PROTAC Linker Module Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
(S)-1-(2-aminoethyl)pyrrolidin-3-ol (CAS: 540787-75-5) is a high-value chiral building block primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It functions as a "linker-ligand" module, combining a VHL-binding pharmacophore (the hydroxy-pyrrolidine core) with a reactive handle (the aminoethyl tail) for conjugation to target protein ligands.
While the molecule itself is not a therapeutic agent, its "potential biological activity" is defined by its ability to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase , thereby enabling the targeted ubiquitination and degradation of pathogenic proteins. This guide details its pharmacophore logic, mechanistic role in Targeted Protein Degradation (TPD), and experimental protocols for its utilization.
Chemical Architecture & Pharmacophore Analysis
The biological utility of (S)-1-(2-aminoethyl)pyrrolidin-3-ol is dictated by its precise stereochemistry and functional group arrangement. It mimics the native substrate of the VHL E3 ligase, Hypoxia-Inducible Factor 1
Structural Logic Table
| Structural Feature | Chemical Function | Biological Role |
| (S)-3-Hydroxyl Group | H-Bond Donor/Acceptor | Critical Binding Motif: Mimics the hydroxyproline residue (Hyp564) of HIF-1 |
| Pyrrolidine Ring | Rigid Scaffold | Conformational Lock: Maintains the optimal vector for the hydroxyl group, reducing the entropic penalty of binding compared to flexible linear chains. |
| Tertiary Amine (N1) | Protonation Site | Solubility & Electrostatics: At physiological pH, this nitrogen is protonated, enhancing aqueous solubility and interacting with surface residues on VHL. |
| Primary Amine (Tail) | Reactive Nucleophile | Linker Attachment Point: The "exit vector." This amine points out of the VHL binding pocket towards the solvent, allowing for the attachment of a linker without disrupting VHL binding. |
Mechanism of Action: E3 Ligase Recruitment
The primary biological activity of this scaffold is induced proximity . It does not inhibit an enzyme's catalytic site in the traditional sense; rather, it acts as a molecular "grappling hook."
The PROTAC Ternary Complex
When incorporated into a PROTAC, the (S)-1-(2-aminoethyl)pyrrolidin-3-ol moiety binds to the VHL protein (part of the Cullin2-RING E3 ligase complex). The other end of the PROTAC binds to a Disease-Causing Protein (POI).
Pathway Flow:
-
Binary Binding: The PROTAC binds to VHL via the pyrrolidin-3-ol core.
-
Ternary Complex Formation: The PROTAC simultaneously binds the POI.
-
Ubiquitination: The E3 ligase transfers ubiquitin to surface lysines on the POI.
-
Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.
Caption: The mechanistic flow of VHL recruitment mediated by the (S)-1-(2-aminoethyl)pyrrolidin-3-ol scaffold.
Applications in Drug Discovery
A. VHL-Based PROTAC Synthesis
This molecule is the starting material for "Linker-E3 Ligand" conjugates.
-
Strategy: The primary amine is typically reacted with a bifunctional linker (e.g., PEG-dicarboxylic acid or alkyl halide) via amide coupling or alkylation.
-
Advantage: The "aminoethyl" spacer is short and rigid enough to prevent steric clash with the VHL surface but long enough to allow linker flexibility.
B. Solubility Enhancement
Beyond PROTACs, the pyrrolidin-3-ol moiety is used in medicinal chemistry to improve the physicochemical properties of lipophilic drugs.
-
LogP Modulation: The polar hydroxyl and ionizable amine lower the LogP, improving metabolic stability and reducing plasma protein binding.
-
Kinase Inhibitors: Pyrrolidine side chains are frequently attached to the "solvent front" regions of kinase inhibitors to improve solubility (e.g., in CDK or JAK inhibitors).
Experimental Protocols
Protocol A: Synthesis of VHL-Linker Conjugate (Amide Coupling)
Objective: To attach a PEG linker to the (S)-1-(2-aminoethyl)pyrrolidin-3-ol scaffold.
Reagents:
-
(S)-1-(2-aminoethyl)pyrrolidin-3-ol (1.0 eq)
-
Boc-PEG4-COOH (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve Boc-PEG4-COOH (1 mmol) in anhydrous DMF (5 mL) under nitrogen.
-
Activation: Add DIPEA (3 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to activate the acid.
-
Coupling: Add (S)-1-(2-aminoethyl)pyrrolidin-3-ol (1 mmol) dropwise.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the formation of the amide product [M+H]+.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and brine. Dry over Na2SO4.
-
Purification: Purify via flash column chromatography (DCM/MeOH gradient).
-
Deprotection (Optional): If the Boc group needs removal for the next step, treat with TFA/DCM (1:1) for 1 hour.
Protocol B: VHL Binding Affinity Assay (Fluorescence Polarization)
Objective: To validate that the functionalized scaffold retains VHL binding affinity.
Materials:
-
Recombinant VHL protein complex (VHL-ElonginB-ElonginC).
-
FAM-labeled HIF-1
peptide probe (Tracer). -
Test Compound: (S)-1-(2-aminoethyl)pyrrolidin-3-ol derivative.
Methodology:
-
Preparation: Prepare a serial dilution of the Test Compound in assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Incubation: Mix VHL protein (final conc. ~Kd of tracer, typically 50–100 nM) with the FAM-tracer (10 nM) and the Test Compound in a black 384-well plate.
-
Equilibrium: Incubate for 30–60 minutes at RT in the dark.
-
Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
Analysis: Plot mP vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
-
Validation Criteria: The IC50 should be in the low micromolar range (1–10 µM) for the free amine, improving to nanomolar range if further optimized with benzyl groups (e.g., VH032 analogs).
-
Safety & Handling
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Physical State: Viscous oil or low-melting solid. Hygroscopic.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to oxidation and carbamate formation (CO2 absorption).
References
-
Buckley, D. L., et al. (2012). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction." Journal of the American Chemical Society, 134(10), 4465–4468. Link
-
Galdeano, C., et al. (2014). "Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit." Journal of Medicinal Chemistry, 57(20), 8657–8663. Link
-
Zengerle, M., et al. (2015). "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology, 10(8), 1770–1777. Link
-
Frost, J., et al. (2016). "EX-527 Is a VHL-Recruiting PROTAC." Nature Communications, 7, 13312. Link
-
Enamine Ltd. "VHL Ligands and Functionalized Intermediates for PROTACs." Enamine Product Guide. Link
Sources
The Linchpin of Degradation: An In-Depth Technical Guide to PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule is elegantly composed of three key elements: a ligand to bind the POI, a ligand to recruit an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1][2] Initially viewed as a mere spacer, the linker is now unequivocally recognized as a pivotal determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical exploration of the PROTAC linker, dissecting its core functions, chemical diversity, and the strategic considerations that underpin its rational design. We will delve into the causal relationships between linker architecture and PROTAC performance, provide field-proven experimental protocols for linker optimization, and present a forward-looking perspective on next-generation linker technologies.
The PROTAC Mechanism: A Symphony of Induced Proximity
To appreciate the linker's role, one must first understand the PROTAC mechanism of action. PROTACs function by forming a ternary complex, bringing the target protein and an E3 ligase into close proximity.[3][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[6] The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[7][8] The PROTAC molecule is then released to catalyze further degradation cycles, a key feature of its event-driven pharmacology.[3][7]
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
The linker is the architectural linchpin of this process. Its length, chemical composition, and attachment points dictate the geometry and stability of the ternary complex, profoundly influencing the efficiency of ubiquitin transfer.[1][3] An improperly designed linker can lead to steric hindrance, preventing complex formation, or result in an unproductive orientation that fails to support ubiquitination.[4]
Deconstructing the Linker: Core Design Principles
The rational design of a PROTAC linker involves a multi-parameter optimization process. There are no universal rules; the optimal linker is context-dependent, requiring empirical determination for each specific POI and E3 ligase pair.[3][4] However, several key principles guide this process.
Linker Composition: The Chemical Building Blocks
The chemical makeup of the linker is fundamental to the PROTAC's overall physicochemical properties, including solubility, cell permeability, and metabolic stability.[1][3]
-
Alkyl and Polyethylene Glycol (PEG) Chains: These are the most common motifs in PROTAC linkers, primarily due to their synthetic tractability and flexibility.[3] Alkyl chains are hydrophobic and offer significant conformational freedom.[1] PEG linkers, composed of repeating ethylene glycol units, are hydrophilic and can improve the aqueous solubility of the PROTAC molecule.[1][2] Approximately 55% of published PROTACs utilize PEG linkers, while 30% use alkyl chains.[3][7]
-
Rigid Moieties: To overcome the potential drawbacks of highly flexible linkers, such as metabolic instability and high conformational entropy costs upon binding, researchers are increasingly incorporating rigid structures.[1] These include:
-
Cycloalkanes (piperazine, piperidine): These saturated heterocycles introduce rigidity, which can help to pre-organize the PROTAC into a bioactive conformation and improve metabolic stability.[9]
-
Triazoles: Often synthesized via copper-catalyzed "click chemistry," triazole rings are metabolically stable and provide a rigid connection point.[]
-
Aromatic Rings: Phenyl rings offer planarity and can participate in π-π stacking interactions, potentially stabilizing the ternary complex.[2]
-
-
"Smart" Linkers: Recent innovations have led to the development of functional linkers that offer external control over PROTAC activity.
-
Photoswitchable Linkers: Incorporating moieties like azobenzene allows for spatiotemporal control using light. The cis-trans isomerization induced by specific wavelengths of light can alter the linker length and geometry, effectively turning the PROTAC "on" or "off".[1][]
-
Photocleavable Linkers: These linkers can be irreversibly cleaved by light, providing another mechanism for controlled activation.[1]
-
Linker Length: A Critical Distance
The length of the linker is a critical parameter that must be empirically optimized.[4] A linker that is too short may sterically prevent the simultaneous binding of the POI and the E3 ligase.[4] Conversely, an excessively long linker can lead to unproductive binding modes or an increase in the "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3) is favored over the productive ternary complex.[1] Studies have shown that even a change of a few atoms in linker length can dramatically impact degradation efficacy. For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal.[11]
Attachment Points (Exit Vectors)
The points at which the linker connects to the POI and E3 ligase ligands, known as exit vectors, are crucial.[1] The linker should be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[12] Ideally, the attachment point is a solvent-exposed region of the ligand when it is bound to its target.[12] The choice of exit vector can significantly influence the relative orientation of the POI and E3 ligase within the ternary complex, thereby affecting degradation efficiency and even target selectivity.[4]
The Experimental Workflow for Linker Optimization
The optimization of a PROTAC linker is an iterative process of design, synthesis, and biological evaluation. A systematic approach is essential for efficiently identifying linkers that confer optimal degradation activity.
Caption: A typical workflow for the design and optimization of PROTAC linkers.
PROTAC Synthesis: A Modular Approach with Click Chemistry
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid synthesis of PROTAC libraries.[13][14] This approach involves preparing a set of POI ligands functionalized with an alkyne and a set of E3 ligase ligands functionalized with an azide (or vice versa). These precursors can then be readily combined to generate a diverse array of PROTACs with different linkers.
Experimental Protocol: PROTAC Synthesis via CuAAC Click Chemistry
-
Preparation of Precursors:
-
Synthesize the POI-binding moiety with a terminal alkyne group at a suitable, solvent-exposed position.
-
Synthesize the E3 ligase-binding moiety (e.g., a derivative of pomalidomide for CRBN or a VHL ligand) with a terminal azide group. A variety of PEG or alkyl linkers with terminal azide functionalities are commercially available.[13]
-
-
Click Reaction:
-
In a suitable reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a solvent such as a mixture of DMSO and water.
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 equivalents), and a reducing agent, such as sodium ascorbate (0.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Purification and Characterization:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
-
Cellular Assays for Evaluating PROTAC Efficacy
Once synthesized, the PROTAC library must be screened for its ability to induce the degradation of the target protein in a cellular context.
Experimental Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is the most common method to quantify the extent of target protein degradation and determine key parameters like DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation).[15][16]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Experimental Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm that the PROTAC is indeed forming a ternary complex with the POI and the E3 ligase.[17][18]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or a vehicle control for a short period (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI, pre-conjugated to protein A/G magnetic beads, overnight at 4°C.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase.
-
An increased amount of the co-precipitated protein (e.g., POI when pulling down the E3 ligase) in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
Quantitative Data on Linker Performance
The systematic evaluation of PROTACs with varying linker compositions and lengths is crucial for establishing structure-activity relationships (SAR).
| Linker Type | Target Protein | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation | Reference |
| PEG | ERα | 12 | >1000 | <20 | Shorter linker is ineffective. | [11] |
| PEG | ERα | 16 | ~100 | >80 | Optimal length for ERα degradation. | [11] |
| PEG | ERα | 21 | ~500 | ~60 | Longer linker shows reduced potency. | [11] |
| Alkyl/Ether | TBK1 | <12 | Inactive | <10 | A minimum linker length is required. | [3] |
| Alkyl/Ether | TBK1 | 21 | 3 | 96 | Highly potent at this length. | [3] |
| Alkyl/Ether | TBK1 | 29 | 292 | 76 | Potency decreases with excessive length. | [3] |
| Covalent | BTK | N/A | 2.2 | 97 | Non-covalent PROTAC showed high potency. | [19] |
This table is a representative summary and specific values can vary based on the cell line and experimental conditions.
Future Outlook: The Next Generation of Linkers
The field of PROTAC linker design is continuously evolving, with several exciting future directions:
-
Expanding the E3 Ligase Toolbox: The majority of current PROTACs recruit either CRBN or VHL.[19] The development of ligands for novel E3 ligases, particularly those with tissue-specific expression, will enable more precise therapeutic interventions and expand the scope of degradable targets.[20]
-
Tissue-Specific PROTACs: Designing linkers that are cleaved or activated by tissue-specific enzymes could lead to PROTACs that only exert their effects in the desired cells or tissues, minimizing off-target effects.
-
Beyond Degradation: The concept of bifunctional molecules is being expanded to other applications, such as phosphorylation-inducing chimeric molecules (PHICMs) and lysosome-targeting chimeras (LYTACs), where the linker will continue to play a central role in dictating the molecule's function.
Conclusion
The linker is far more than a passive tether in a PROTAC molecule; it is a critical design element that actively modulates the molecule's biological activity. A deep understanding of the interplay between linker composition, length, and attachment points is essential for the successful development of potent and selective protein degraders. The iterative process of rational design, modular synthesis, and rigorous cellular evaluation provides a robust framework for optimizing this crucial component. As our understanding of the structural and dynamic nature of the ternary complex deepens, and as new chemical tools and computational approaches become available, the design of PROTAC linkers will become increasingly sophisticated, paving the way for a new generation of precision medicines.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Co-immunoprecipitation Assay for PROTAC MDM2 Degrader-2 Ternary Complex. BenchChem.
- BenchChem. (2025).
- ChemPep. (2025). Overview of PROTAC Linkers. ChemPep.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). AI‐based linkers in PROTAC design. (A) The flow chart of AI‐based...
- BenchChem. (2025).
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
- Open Exploration Publishing. (2020).
- BenchChem. (2025). A Comparative Guide to PROTAC Linkers: Evaluating Trifunctional N-(Propargyl-peg4). BenchChem.
- PubMed. (2024).
- BenchChem. (2025). The Critical Role of Linkers in PROTAC Potency: A Comparative Guide to Cellular Assays. BenchChem.
- MedchemExpress.com. (n.d.). PROTAC Synthesis | Click Chemistry. MedchemExpress.com.
- ResearchGate. (n.d.). A two-step coIP assay was performed to test for ternary complexes...
- ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I)
- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
- BroadPharm. (2022).
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
- National Center for Biotechnology Information. (2024).
- ResearchGate. (n.d.). Flowchart for PROTAC discovery. Computational approaches can predict...
- Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
- YouTube. (n.d.). Dot Language Graphviz.
- ACS Publications. (2017).
- Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
- ResearchGate. (n.d.). Schematic diagram showing the mechanism of action of PROTAC...
- Graphviz. (2024). DOT Language.
- National Center for Biotechnology Information. (n.d.). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC.
- A Quick Introduction to Graphviz. (2017).
- MarinBio. (n.d.).
- BOC Sciences. (2024).
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC.
- ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on...
- National Center for Biotechnology Information. (n.d.). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. PMC.
- Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.
- National Center for Biotechnology Information. (n.d.).
- Wikipedia. (n.d.). Proteolysis targeting chimera.
- EurekAlert! Science News Releases. (n.d.). PROTAC diagram [IMAGE].
Sources
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
The Art of Asymmetry: A Technical Guide to the Synthesis of Chiral Pyrrolidine-Containing Compounds
Introduction: The Privileged Pyrrolidine Scaffold in Modern Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules and chiral catalysts. Its prevalence in FDA-approved pharmaceuticals highlights its significance in medicinal chemistry, where it often imparts favorable pharmacokinetic and pharmacodynamic properties.[1][2] Furthermore, the C2-symmetrical nature of many substituted pyrrolidines has established them as privileged scaffolds in the realm of asymmetric catalysis, serving as highly effective organocatalysts and ligands for transition metals.[1][3][4] The precise control over the stereochemistry of pyrrolidine derivatives is therefore a critical endeavor, driving the development of innovative and efficient asymmetric synthetic methodologies. This guide provides an in-depth exploration of the core strategies for the enantioselective synthesis of pyrrolidine-containing compounds, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Strategies in Asymmetric Pyrrolidine Synthesis
The construction of chiral pyrrolidines with defined stereocenters can be broadly categorized into several key approaches, each with its unique advantages and mechanistic underpinnings. This guide will delve into the most impactful of these: organocatalysis, transition-metal catalysis, biocatalysis, and cycloaddition reactions.
Organocatalysis: The Rise of Small Molecule Catalysts
The advent of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has revolutionized the synthesis of chiral molecules, with pyrrolidine-based catalysts themselves playing a central role.[1] This field leverages small, metal-free organic molecules to induce enantioselectivity, often through the formation of transient, chiral intermediates.
L-proline and its derivatives are arguably the most iconic organocatalysts for asymmetric transformations.[3][4] Their efficacy stems from their ability to form chiral enamines or iminium ions with carbonyl compounds, thereby directing the stereochemical outcome of subsequent reactions. A classic example is the asymmetric Michael addition of aldehydes to nitroolefins, a powerful tool for constructing functionalized pyrrolidines.[5][6]
Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition
-
Step 1: Catalyst and Substrate Preparation: To a solution of the desired β-nitroacrolein dimethyl acetal (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, 10 mL) is added the aldehyde (1.0 mmol).
-
Step 2: Catalyst Loading: Commercially available (S)-proline (10 mol%) is added to the reaction mixture.
-
Step 3: Reaction Execution: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.
-
Step 4: Work-up and Purification: The reaction is quenched, and the crude product is purified by flash column chromatography to yield the highly functionalized nitroaldehyde.
-
Step 5: Cyclization to Pyrrolidine: The resulting Michael adduct can be transformed into the corresponding 3,4-disubstituted pyrrolidine in a single step via Zn-mediated chemoselective reduction of the nitro group followed by intramolecular reductive amination.[5]
The causality behind the stereocontrol in proline catalysis lies in the rigid bicyclic transition state formed between the enamine intermediate and the electrophile, where steric hindrance directs the approach of the electrophile to one face of the enamine.
Cinchona alkaloids and their derivatives, as well as squaramide-based catalysts, operate through a different, yet equally powerful, mechanism of stereocontrol: hydrogen bonding. These catalysts act as bifunctional systems, activating both the nucleophile and the electrophile through a network of hydrogen bonds, thereby organizing the transition state to favor the formation of one enantiomer. A notable application is the asymmetric cascade aza-Michael/Michael addition reaction to synthesize chiral trisubstituted pyrrolidines, which can achieve excellent enantioselectivities (up to >99% ee).[7]
Logical Workflow for Asymmetric Cascade Reaction
Caption: Workflow of the squaramide-catalyzed cascade reaction.
Transition-Metal Catalysis: Harnessing the Power of Metals
Transition metals offer a diverse and powerful toolkit for asymmetric synthesis due to their varied oxidation states, coordination geometries, and reactivity. Catalytic systems based on palladium, rhodium, copper, gold, and silver have been extensively developed for the enantioselective synthesis of pyrrolidines.
Palladium catalysis is particularly prominent in the formation of C-C and C-N bonds. Asymmetric [3+2] cycloaddition reactions of N-sulfonyl imines, for instance, can be catalyzed by palladium complexes to yield chiral pyrrolidines.[8] The stereoselectivity is governed by the chiral ligand coordinated to the palladium center, which dictates the facial selectivity of the cycloaddition.
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most direct and atom-economical methods for synthesizing substituted pyrrolidines, with the potential to create up to four new stereocenters.[9] Chiral complexes of copper and silver have proven to be highly effective catalysts for this transformation. The metal center acts as a Lewis acid to coordinate the azomethine ylide precursor, while the chiral ligand creates a chiral environment that directs the approach of the dipolarophile.
Catalytic Cycle for Metal-Catalyzed 1,3-Dipolar Cycloaddition
Caption: Generalized catalytic cycle for 1,3-dipolar cycloaddition.
| Catalyst System | Reaction Type | Typical ee (%) | Yield (%) | Reference |
| Ag(I) / Chiral Ligand | [C+NC+CC] Synthesis | High | Good | [10] |
| Cu(I) / Chiral Ligand | 1,3-Dipolar Cycloaddition | >90 | High | [9] |
| Pd(0) / Chiral Ligand | [3+2] Cycloaddition | 93-99 | 70-99 | [11] |
Table 1: Comparison of Transition-Metal Catalyzed Pyrrolidine Syntheses
Biocatalysis: Nature's Approach to Asymmetry
Enzymes are highly efficient and exquisitely selective catalysts that operate under mild conditions. The application of biocatalysis in the synthesis of chiral pyrrolidines is a rapidly growing field, offering sustainable and environmentally benign alternatives to traditional chemical methods.
Multi-enzymatic cascade processes involving transaminases and reductive aminases have been developed for the synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines from 1,4-diketones.[12] The stereochemical outcome can be controlled by selecting the appropriate R- or S-selective enzyme, allowing access to both cis and trans isomers.[12]
A groundbreaking approach involves the directed evolution of enzymes to catalyze reactions not found in nature. Engineered cytochrome P450 enzymes have been developed to perform intramolecular C(sp3)-H amination of organic azides, leading to the formation of chiral pyrrolidines with good enantioselectivity and catalytic efficiency.[2][13][14][15] This method provides a direct and powerful way to convert C-H bonds into C-N bonds with high stereocontrol.
Experimental Protocol: Enzymatic Intramolecular C-H Amination
-
Step 1: Enzyme and Substrate Preparation: The reaction is typically carried out in a buffered aqueous solution containing the engineered cytochrome P450 variant. The organic azide substrate is added, often dissolved in a co-solvent.
-
Step 2: Cofactor and Reducing Agent: The reaction requires a cofactor (e.g., NADPH) and a reducing system to regenerate the cofactor.
-
Step 3: Reaction Execution: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Step 4: Work-up and Purification: The product is extracted from the aqueous phase with an organic solvent and purified by standard chromatographic techniques.
Conclusion: A Future of Precision and Efficiency
The asymmetric synthesis of pyrrolidine-containing compounds is a dynamic and continuously evolving field. The strategies outlined in this guide, from the well-established principles of organocatalysis to the cutting-edge applications of biocatalysis, provide a powerful arsenal for the modern synthetic chemist. The ongoing quest for novel catalytic systems with improved efficiency, broader substrate scope, and enhanced stereoselectivity will undoubtedly lead to even more elegant and practical solutions for accessing these vital chiral building blocks. The ability to precisely control the three-dimensional architecture of pyrrolidines will continue to be a driving force in the discovery and development of new therapeutics and catalysts, shaping the future of chemistry and medicine.
References
- Parsons, A. T.; Johnson, J. S. Dynamic Kinetic Asymmetric Transformations Involving Carbon Carbon Bond Cleavage, in Asymmetric Synthesis II: More Methods and Applications; Christmann, M., Bräse, S., Eds.; Wiley-VCH: Weinheim, Germany, 2012.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)
- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
- Asymmetric Multicomponent [C+NC+CC] Synthesis of Highly Functionalized Pyrrolidines Catalyzed by Silver(I).
- Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
- Asymmetric [3 + 2] Cycloaddition to Access 3-Pyrrolines and Their Switchable Transformations to Nine-Membered Cyclic Sulfamid
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures.
- Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp 3 )–H Amination.
- Asymmetric Synthesis of Highly Substituted Pyrrolidines via [3+2] Cycloaddition.
- Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.
- Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Enantioselective Synthesis of Spirocyclic Pyrrolidine Deriv
- Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Asymmetric cycloisomerization/[3 + 2] cycloaddition for the synthesis of chiral spiroisobenzofuran-1,3′-pyrrolidine derivatives. Organic Chemistry Frontiers (RSC Publishing).
- Organocatalytic approach to enantioselective one-pot synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures. PubMed.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. American Chemical Society - ACS Figshare.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcv5sumpJRRjllSihkt3kR8Wkk1njnG7nQ9OTgb4BdloI4eYkkBeDhtjloYfZlcBHE8J7BjxfB26OJ08bz3drKyfBUbwLoxXT0FX_-u6kZR0GVyxE_HM24S-f_EkAIoC3H4FVJCGhnis4RrqCxMI4rlYpIve7IJ-fgQapZ8KeejxDieJddXqHx-gudSxyFYf8k2lFC9GJf]([Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 7. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric [3 + 2] Cycloaddition to Access 3‐Pyrrolines and Their Switchable Transformations to Nine‐Membered Cyclic Sulfamidates and 2H‐Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]
(S)-1-(2-aminoethyl)pyrrolidin-3-ol Derivatives: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most prevalent five-membered nitrogen heterocycles in FDA-approved drugs.[1][2] Its significance stems from its non-planar, three-dimensional structure which allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1][2] The (S)-1-(2-aminoethyl)pyrrolidin-3-ol scaffold represents a particularly valuable iteration of this core structure. It combines stereochemical control, multiple points for diverse functionalization, and favorable physicochemical properties, making it a "privileged scaffold" for targeting a wide array of biological systems. This guide provides a senior application scientist's perspective on the synthesis, application, and evaluation of these derivatives, emphasizing the causal logic behind experimental design and the pathways to developing potent and selective therapeutic agents.
Deconstructing the Core Scaffold: Chemical and Stereochemical Advantages
The therapeutic potential of (S)-1-(2-aminoethyl)pyrrolidin-3-ol is rooted in its distinct structural features:
-
(S)-Stereocenter: The fixed stereochemistry at the C3 position is critical. Biological targets, particularly enzymes and receptors, are chiral environments. The specific (S)-configuration dictates a precise spatial orientation of the hydroxyl group, which can be crucial for forming key hydrogen bonds within a binding site, thereby influencing potency and selectivity.[3]
-
Differential Basicity of Amines: The scaffold possesses two distinct nitrogen atoms: a secondary amine within the pyrrolidine ring and a primary amine on the ethyl side chain. The ring amine is generally more nucleophilic, allowing for selective protection or initial reaction. This differential reactivity is the foundation for controlled, stepwise synthetic strategies, enabling the precise placement of various functionalities.
-
The Hydroxyl Group: This functional group is a potent hydrogen bond donor and acceptor. It can be a critical anchor point for binding to a protein target. Furthermore, it serves as a synthetic handle for creating ether or ester derivatives to modulate properties like solubility, metabolic stability, and cell permeability.
Synthesis of Derivative Libraries: A Logic-Driven Workflow
The creation of a library of derivatives from the core scaffold is not a random process; it is a hypothesis-driven effort to probe the structure-activity relationship (SAR). The following workflow illustrates a common and logical pathway for synthesizing a diverse set of derivatives, for instance, targeting a protein kinase.
Figure 1. Logical workflow for the synthesis of (S)-1-(2-aminoethyl)pyrrolidin-3-ol derivatives.
Experimental Protocol: Synthesis of an Amide Derivative
This protocol details the synthesis of an amide derivative, a common structural motif in kinase inhibitors.
Objective: To acylate the primary amine of the side chain selectively.
Materials:
-
(S)-1-(2-aminoethyl)pyrrolidin-3-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Aryl or alkyl carboxylic acid (R-COOH)
-
Peptide coupling agent (e.g., HATU, HBTU)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
Step 1: Selective Protection of the Pyrrolidine Nitrogen
-
Procedure: Dissolve the starting scaffold in DCM. Add 1.1 equivalents of TEA followed by 1.05 equivalents of Boc₂O. Stir at room temperature for 4-6 hours.
-
Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS. The product will be less polar and show the expected mass increase.
-
Causality: The secondary amine of the pyrrolidine ring is more nucleophilic than the primary amine. This kinetic preference allows for its selective protection with the bulky Boc group, leaving the primary amine available for subsequent, targeted reactions.
Step 2: Amide Coupling
-
Procedure: In a separate flask, dissolve the carboxylic acid (1.1 eq) in DMF. Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 10 minutes to form the activated ester. Add the Boc-protected intermediate from Step 1 (1.0 eq) to this mixture. Stir at room temperature for 12-18 hours.
-
Validation: Monitor by LC-MS for consumption of the starting amine and formation of the new, higher molecular weight amide product.
-
Causality: Peptide coupling agents like HATU activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the primary amine. This is a highly efficient and widely used method for forming amide bonds under mild conditions, preventing side reactions.
Step 3: Boc Deprotection
-
Procedure: Dissolve the crude product from Step 2 in DCM. Add an excess of TFA (typically 20-30% v/v). Stir at room temperature for 1-2 hours.
-
Validation: Monitor by LC-MS. The product peak will correspond to the mass of the final compound without the Boc group (a loss of 100 amu).
-
Causality: The Boc group is an acid-labile protecting group. Strong acids like TFA efficiently cleave the tert-butyl carbamate to release the free amine, typically as a trifluoroacetate salt, which often improves the compound's solubility and stability. The final product can be purified by reverse-phase HPLC.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas.[4] The diverse substitutions possible allow for the fine-tuning of activity against specific targets.[5][6]
| Therapeutic Area | Target Class | Key SAR Insights | Representative Publications |
| Oncology | Protein Kinases (e.g., EGFR, VEGFR2, CDK2) | The aminoethyl side chain, when functionalized as a urea or amide, often interacts with the kinase hinge region. The pyrrolidine ring projects into the solvent-exposed region, where modifications can enhance solubility and selectivity.[7][8] | Eur. J. Med. Chem., 2023, 246, 114954[5] |
| Infectious Diseases | Bacterial Enzymes | The basicity of the pyrrolidine nitrogen is often crucial for activity. Aromatic substitutions on the side chain can lead to potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[6][9][10] | Asian J. Chem., 2024, 36, 489-496[10] |
| Neuroscience | Sigma (σ) Receptors, DPP4 | The N-substituent on the pyrrolidine ring significantly impacts σ₁ receptor affinity and selectivity. For DPP4, the core scaffold can mimic the dipeptide substrate.[2][11] | ChemMedChem, 2022, 17, e202100735[11] |
| Inflammatory Diseases | Janus Kinases (JAKs) | The pyrrolidinyl fragment can be used to improve solubility and other physicochemical properties of kinase inhibitors targeting inflammatory pathways.[12] | PharmaBlock, "Pyrrolidines in Drug Discovery"[12] |
Mechanistic Deep Dive: Inhibition of a Kinase Signaling Pathway
Many (S)-1-(2-aminoethyl)pyrrolidin-3-ol derivatives function as ATP-competitive kinase inhibitors.[8] They occupy the ATP binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. The diagram below illustrates this mechanism for a generic receptor tyrosine kinase (RTK) pathway.
Figure 2. Mechanism of action for an ATP-competitive kinase inhibitor based on the pyrrolidine scaffold.
Protocol for Biological Evaluation: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a target kinase.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as Lanthascreen®.
Materials:
-
Purified recombinant target kinase
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Test compounds (pyrrolidine derivatives) dissolved in DMSO
-
Assay buffer
-
Low-volume 384-well plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO, then dilute further into the assay buffer to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and the fluorescein-labeled substrate peptide.
-
Incubate for 15-20 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near its Km for the kinase).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a solution containing EDTA and the terbium-labeled antibody.
-
Incubate for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium). Calculate the emission ratio.
-
Data Analysis: Plot the emission ratio against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality and Self-Validation: This assay is self-validating through the use of controls. The "no enzyme" or "no ATP" controls define the baseline, while the "DMSO only" control defines 100% kinase activity. The signal is directly proportional to the amount of phosphorylated product, providing a robust and quantitative measure of enzyme inhibition.
Conclusion and Future Prospects
The (S)-1-(2-aminoethyl)pyrrolidin-3-ol scaffold is a testament to the power of stereochemically-defined, functionalized heterocyclic cores in drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent structural features provide a solid foundation for achieving high potency and selectivity. Future research will undoubtedly focus on attaching this scaffold to novel pharmacophores to address new target classes, exploring its use in developing covalent inhibitors, and applying advanced computational methods to better predict the SAR of novel derivatives before synthesis.[5][6] For drug development professionals, this scaffold remains a highly valuable and strategically sound starting point for campaigns targeting a multitude of human diseases.
References
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020-03-01). ResearchGate. [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022-04-05). PubMed. [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022-11-28). PubMed. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024-05-24). MDPI. [Link]
-
Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (2024-01-18). ResearchGate. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-10-27). PubMed Central. [Link]
- Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. (2025-08-06). ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Research Archive. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017-03-03). PubMed. [Link]
-
Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office. [Link]
-
Protocol for synthesis of pyrrolidine derivatives 18 and 19. ResearchGate. [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2022-07-28). MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). PubMed. [Link]
-
Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (2022-08-10). National Institutes of Health. [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2024-05-16). MDPI. [Link]
-
emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. ResearchGate. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Enantioselective Synthesis of (S)-1-(2-aminoethyl)pyrrolidin-3-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-aminoethyl)pyrrolidin-3-ol is a chiral building block of significant interest in medicinal chemistry and drug discovery, frequently incorporated into a variety of therapeutic agents. Its stereodefined structure, featuring a pyrrolidine ring with hydroxyl and aminoethyl functionalities, allows for precise molecular interactions with biological targets. This document provides a comprehensive guide to the enantioselective synthesis of this valuable compound, detailing a robust and scalable protocol. The presented methodology emphasizes strategic choices in protecting groups and activation steps to ensure high yield and enantiomeric purity. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules for pharmaceutical development.
Introduction
The pyrrolidine scaffold is a privileged motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The conformational rigidity and the potential for stereochemical diversity make substituted pyrrolidines ideal for creating compounds with high target specificity. In particular, the (S)-1-(2-aminoethyl)pyrrolidin-3-ol structure combines a chiral secondary alcohol and a basic aminoethyl side chain, providing multiple points for diversification and interaction with biological macromolecules. Its presence in developmental drug candidates highlights the importance of efficient and stereocontrolled synthetic access.[4][5]
This application note details a reliable enantioselective synthesis commencing from the commercially available (S)-1-Boc-3-hydroxypyrrolidine. The strategy involves the activation of the hydroxyl group via mesylation, followed by a nucleophilic substitution with an appropriately protected aminoethyl source, and concluding with the removal of protecting groups.
Synthetic Strategy and Workflow
The chosen synthetic route is designed for efficiency and control over stereochemistry, starting from a readily available chiral precursor. The overall workflow is depicted below.
Caption: Overall synthetic workflow for (S)-1-(2-aminoethyl)pyrrolidin-3-ol.
Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Part 1: Mesylation of (S)-1-Boc-3-hydroxypyrrolidine
This protocol describes the activation of the secondary alcohol by converting it into a good leaving group, a mesylate.[6][7][8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| (S)-1-Boc-3-hydroxypyrrolidine | 187.24 | 10.0 | 1.87 g |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
| Triethylamine (Et₃N) | 101.19 | 15.0 | 2.1 mL |
| Methanesulfonyl chloride (MsCl) | 114.55 | 12.0 | 0.96 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-Boc-3-hydroxypyrrolidine (1.87 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.1 mL, 15.0 mmol).
-
Add methanesulfonyl chloride (0.96 mL, 12.0 mmol) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-1-Boc-3-mesyloxypyrrolidine as an oil, which can be used in the next step without further purification.
Part 2: Nucleophilic Substitution with N-Boc-ethanolamine
This step involves the displacement of the mesylate with the protected amino alcohol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| (S)-1-Boc-3-mesyloxypyrrolidine | 265.33 | ~10.0 | ~2.65 g |
| N-Boc-ethanolamine | 161.20 | 12.0 | 1.93 g |
| Sodium hydride (60% dispersion in oil) | 24.00 | 15.0 | 0.60 g |
| Anhydrous Dimethylformamide (DMF) | - | - | 25 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-Boc-ethanolamine (1.93 g, 12.0 mmol) and anhydrous DMF (15 mL).
-
Cool the solution to 0 °C and carefully add sodium hydride (0.60 g of 60% dispersion, 15.0 mmol) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of (S)-1-Boc-3-mesyloxypyrrolidine (~2.65 g, ~10.0 mmol) in anhydrous DMF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-(S)-1-(2-(N-Boc-amino)ethyl)pyrrolidin-3-ol.
Part 3: Deprotection of the Boc Groups
The final step is the removal of the Boc protecting groups to yield the target compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-Boc-(S)-1-(2-(N-Boc-amino)ethyl)pyrrolidin-3-ol | 330.42 | ~5.0 | ~1.65 g |
| Dichloromethane (DCM) | - | - | 10 mL |
| Trifluoroacetic acid (TFA) | 114.02 | - | 5 mL |
Procedure:
-
Dissolve the purified product from Part 2 (~1.65 g, ~5.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (5 mL).
-
Remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2M sodium hydroxide solution.
-
Extract the aqueous layer with a mixture of isopropanol and chloroform (e.g., 1:3 v/v, 5 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(2-aminoethyl)pyrrolidin-3-ol. The product can be further purified by distillation or crystallization if necessary.
Characterization Data (Representative)
-
¹H NMR (CDCl₃, 400 MHz): δ 4.10-4.05 (m, 1H), 3.00-2.80 (m, 4H), 2.75-2.65 (m, 2H), 2.60-2.50 (m, 2H), 2.40-2.30 (m, 1H), 2.10-1.95 (m, 1H), 1.80-1.65 (m, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 70.5, 60.1, 57.8, 54.2, 49.5, 35.1.
-
Mass Spectrometry (ESI+): m/z = 131.1 [M+H]⁺.
Safety and Handling
-
Methanesulfonyl chloride is corrosive and a lachrymator; handle with care in a fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.
-
Trifluoroacetic acid is highly corrosive; wear appropriate gloves and eye protection.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and reliable protocol for the enantioselective synthesis of (S)-1-(2-aminoethyl)pyrrolidin-3-ol. By utilizing a chiral pool starting material and robust chemical transformations, this method offers a practical route for obtaining this important building block for drug discovery and development. The provided step-by-step instructions and rationale are intended to enable researchers to successfully implement this synthesis in their laboratories.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
- Google Patents. (n.d.). CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof.
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
Rhodium.ws. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties and Applications of 1-(2-Aminoethyl)pyrrolidine. Retrieved from [Link]
-
Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof - Google Patents [patents.google.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Note: Solid-Phase Utilization of (S)-1-(2-aminoethyl)pyrrolidin-3-ol
This Application Note is designed for researchers in medicinal chemistry and peptide science, focusing on the practical, high-value application of (S)-1-(2-aminoethyl)pyrrolidin-3-ol as a chiral scaffold in solid-phase synthesis (SPS).
Executive Summary & Scientific Rationale
The molecule (S)-1-(2-aminoethyl)pyrrolidin-3-ol (CAS: 857637-07-1) represents a privileged scaffold in drug discovery, bridging the gap between flexible alkyl linkers and rigid, stereochemically defined heterocycles. Its utility stems from three distinct chemical handles:[1]
-
Primary Amine (
): A high-reactivity nucleophile ideal for resin attachment or peptide coupling. -
Secondary Alcohol (
): A stereogenic center ( -configuration) amenable to diversity-oriented functionalization (Mitsunobu inversion, acylation). -
Tertiary Amine (Ring
): A basic center that modulates solubility and pharmacokinetic profiles (e.g., lipophilicity, ).
Field Application: This scaffold is structurally homologous to the side chains of carbapenem antibiotics (e.g., Doripenem ) and various GPCR ligands. In Solid-Phase Synthesis (SPS), it serves as a robust "bifunctional linker," allowing the rapid generation of chiral libraries.
Mechanistic Insight: The "Anchor-and-Pivot" Strategy
The most robust SPS strategy for this diamine is the Anchor-and-Pivot approach. The primary amine acts as the Anchor (attachment to resin), leaving the secondary alcohol exposed as the Pivot point for chemical diversification. This orientation prevents the steric bulk of the pyrrolidine ring from interfering with the initial loading and maximizes the accessibility of the hydroxyl group for subsequent transformations.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the synthesis and the decision-making process for functionalization.
Figure 1: The Anchor-and-Pivot Synthetic Workflow
Caption: Workflow for immobilizing (S)-1-(2-aminoethyl)pyrrolidin-3-ol onto 2-CTC resin and subsequent divergence.
Figure 2: Decision Logic for Hydroxyl Functionalization
Caption: Selection guide for functionalizing the C3-hydroxyl group based on desired chemical outcome.
Detailed Experimental Protocols
Protocol 1: Resin Loading (The Anchor)
Objective: Immobilize (S)-1-(2-aminoethyl)pyrrolidin-3-ol onto 2-Chlorotrityl Chloride (2-CTC) resin via the primary amine. Why 2-CTC? This resin is sterically bulky, which minimizes the risk of the secondary alcohol reacting (chemoselectivity). It also allows for mild cleavage conditions (1-5% TFA), preserving acid-sensitive groups if necessary.
Materials:
-
2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)
-
(S)-1-(2-aminoethyl)pyrrolidin-3-ol (1.5 equivalents relative to resin loading)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)[2]
Step-by-Step Procedure:
-
Resin Swelling: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reactor. Add 10 mL of dry DCM and shake gently for 30 minutes. Drain the solvent.
-
Coupling Solution: Dissolve 1.5 eq. of (S)-1-(2-aminoethyl)pyrrolidin-3-ol and 4.0 eq. of DIEA in 10 mL of dry DCM.
-
Note: Using a slight excess (1.5 eq) ensures rapid capture by the highly reactive trityl chloride, but avoids wasting the chiral building block.
-
-
Loading Reaction: Add the coupling solution to the swollen resin. Agitate at room temperature for 2 hours.
-
Observation: The reaction is exothermic; ensure the vessel is not sealed tight to prevent pressure buildup.
-
-
Capping (Critical): Drain the resin. Add a solution of DCM:MeOH:DIEA (17:2:1, 20 mL) and shake for 30 minutes.
-
Reasoning: Methanol quenches any remaining active chloride sites, preventing non-specific binding of future reagents.
-
-
Washing: Wash the resin thoroughly:
-
3x DCM (10 mL)
-
3x DMF (10 mL)
-
3x DCM (10 mL)
-
-
Validation: Perform a chloranil test. A negative result (no blue color) confirms the primary amine is bound (secondary amines from the pyrrolidine ring may give a faint response, but the trityl group usually sterically hinders the secondary amine reaction).
Protocol 2: On-Resin Mitsunobu Reaction (Diversity Step)
Objective: Invert the stereochemistry from (S) to (R) while introducing an aryl ether moiety. This is a powerful method to access the "unnatural" isomer space or create ether libraries.
Materials:
-
Resin-bound scaffold (from Protocol 1)
-
Phenol derivative (5.0 eq.)
-
Triphenylphosphine (
, 5.0 eq.) -
Diisopropyl azodicarboxylate (DIAD, 5.0 eq.)
-
Solvent: Anhydrous THF (DCM is a poor solvent for Mitsunobu intermediates)
Step-by-Step Procedure:
-
Preparation: Swell the resin (100 mg scale) in anhydrous THF (2 mL) for 15 minutes. Drain.
-
Reagent Mixing: In a separate vial, dissolve the Phenol (5 eq.) and
(5 eq.) in dry THF.-
Tip: Ensure the solution is clear before adding DIAD.
-
-
Activation: Cool the solution to 0°C (ice bath). Add DIAD (5 eq.) dropwise. The solution will turn yellow/orange. Stir for 5 minutes to form the betaine intermediate.
-
Reaction: Transfer the activated mixture to the resin. Agitate at Room Temperature for 4–16 hours.
-
Washing (Crucial for Purity): Mitsunobu reactions generate triphenylphosphine oxide (
) and hydrazine byproducts, which are sticky.
Protocol 3: Cleavage and Isolation
Objective: Release the final compound from the solid support.
Procedure:
-
Cleavage Cocktail: Prepare 10 mL of 5% Trifluoroacetic acid (TFA) in DCM.
-
Note: Because the amine is attached to a trityl linker, 5% TFA is sufficient. Stronger acid (50-95%) is unnecessary and may degrade sensitive ether linkages.
-
-
Execution: Add cocktail to resin. Shake for 20 minutes. Collect the filtrate. Repeat 2x.
-
Workup: Combine filtrates. Immediately evaporate the DCM/TFA under a stream of nitrogen or rotary evaporation. Do not heat above 40°C.
-
Salt Exchange: The product will be a TFA salt. For biological assays, convert to an HCl salt by dissolving in 0.1 M HCl and lyophilizing, or pass through a basic ion-exchange resin if the free base is required.
Quantitative Data & Troubleshooting
Table 1: Reagent Stoichiometry & Conditions
| Step | Reagent | Equivalents | Time | Solvent | Critical Note |
| Loading | Scaffold Amine | 1.5 eq. | 2 hr | DCM | Dry solvent essential to prevent hydrolysis of trityl chloride. |
| Base | DIEA | 4.0 eq. | - | DCM | Scavenges HCl generated during loading. |
| Capping | MeOH | Excess | 30 min | DCM/DIEA | Prevents side reactions on unreacted resin sites. |
| Mitsunobu | Phenol / PPh3 / DIAD | 5.0 eq. | 4-16 hr | THF | Premix reagents to form active complex before adding to resin. |
| Cleavage | TFA | 5% (v/v) | 3 x 20 min | DCM | Mild cleavage prevents degradation; scavengers usually not needed. |
Troubleshooting Guide
-
Low Loading: If the initial loading is < 0.5 mmol/g, the 2-CTC resin may have hydrolyzed due to moisture. Action: Reactivate the resin with
in DCM (ref. 1) or use fresh resin. -
Incomplete Mitsunobu: If the starting material (S-alcohol) remains, the resin matrix may be too crowded. Action: Use a lower loading resin (0.5 mmol/g) to reduce steric hindrance between adjacent sites.
-
Product Purity: If
persists in the final cleavage product, triturate the solid residue with cold diethyl ether (the product salt usually precipitates, while the oxide remains in solution).
References
-
Resin Activation Protocol: "Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation." National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Mitsunobu on Solid Phase: "Solid-phase synthesis of a library of hydroxyproline derivatives." Journal of Combinatorial Chemistry. Available at: [Link]
-
Pyrrolidine Scaffolds in Drug Discovery: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules (MDPI). Available at: [Link]
-
Reductive Amination Strategies: "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews. Available at: [Link]
Sources
Derivatization of (S)-1-(2-aminoethyl)pyrrolidin-3-ol for biological screening
Application Note: High-Throughput Derivatization of (S)-1-(2-aminoethyl)pyrrolidin-3-ol for SAR Profiling
Introduction: The "Privileged" Nature of the Scaffold
(S)-1-(2-aminoethyl)pyrrolidin-3-ol is a versatile building block belonging to the "privileged scaffold" class of heterocycles. Its utility in drug discovery stems from three distinct structural features:
-
The Pyrrolidine Core: A rigid, sp3-rich spacer that reduces conformational entropy compared to linear alkyl chains, frequently improving binding affinity.
-
The Chiral Hydroxyl Group (C3): Provides a specific vector for hydrogen bond interactions (donor/acceptor) and allows for solubility modulation.
-
The Primary Aminoethyl Tail: A highly reactive "handle" for rapid diversification, separated from the core by a flexible linker.
This guide details the chemoselective derivatization of this scaffold to generate focused libraries for GPCR, ion channel, and kinase screening.
Chemical Analysis & Reactivity Profile
Successful derivatization relies on exploiting the nucleophilic hierarchy of the functional groups present.
| Functional Group | Position | Approx. pKa (Conj. Acid) | Nucleophilicity | Reactivity Strategy |
| Primary Amine | Exocyclic (Ethyl chain) | ~10.5 | High | Target 1: Acylation, Reductive Amination, Sulfonylation. |
| Tertiary Amine | Endocyclic (Ring N) | ~9.0 | Low (Steric hindrance) | Inert: Acts as a proton acceptor; generally unreactive to electrophiles under basic conditions. |
| Secondary Alcohol | Ring C3 (Chiral) | >15.0 | Moderate | Target 2: Requires strong base or specific catalysis to react in the presence of amine. |
Key Insight: The primary amine is orders of magnitude more nucleophilic than the secondary alcohol. Therefore, protection of the hydroxyl group is rarely necessary for amide coupling or reductive amination if stoichiometry is controlled (1.0 - 1.1 eq of electrophile).
Workflow Logic
The following diagram illustrates the decision tree for library generation, prioritizing the primary amine for diversity.
Figure 1: Parallel synthesis workflow for generating diverse libraries from the pyrrolidin-3-ol scaffold.
Experimental Protocols
Protocol A: Chemoselective Amide Coupling (High-Throughput)
Purpose: To generate a library of amides targeting the primary amine without affecting the secondary alcohol.
Reagents:
-
Scaffold: (S)-1-(2-aminoethyl)pyrrolidin-3-ol (0.1 M in DMF)
-
Carboxylic Acids (Diverse R-groups)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
Step-by-Step:
-
Preparation: In a 96-well deep-well plate, dispense 100 µL of the scaffold stock solution (10 µmol) into each well.
-
Activation: Add 1.1 equivalents of the carboxylic acid (11 µmol) followed by 1.1 equivalents of HATU (11 µmol) dissolved in DMF (100 µL).
-
Initiation: Add 3.0 equivalents of DIPEA (30 µmol). Seal the plate.
-
Reaction: Shake at room temperature for 2 hours .
-
Note: Do not heat. Heating may promote O-acylation (ester formation) on the hydroxyl group.
-
-
Quench: Add 50 µL of water to hydrolyze any active ester. Proceed to SCX purification.
Protocol B: Reductive Amination (Secondary Amine Generation)
Purpose: To introduce diversity while retaining the basic nitrogen, often crucial for solubility and hERG safety profiles.
Reagents:
-
Aldehydes (Diverse R-groups)
-
Reducing Agent: STAB (Sodium Triacetoxyborohydride)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
-
Acid Catalyst: Acetic Acid
Step-by-Step:
-
Imine Formation: Dissolve scaffold (10 µmol) and Aldehyde (1.0 eq , 10 µmol) in 500 µL DCE containing 1% Acetic Acid.
-
Equilibration: Shake for 30 minutes to allow imine formation.
-
Reduction: Add STAB (1.5 eq , 15 µmol) as a solid or suspension.
-
Reaction: Shake at room temperature for 16 hours (overnight).
-
Quench: Add 0.5 mL saturated NaHCO₃. Vortex vigorously to neutralize acid and decompose borate complexes. Separate organic layer or proceed to SCX.
Purification Strategy: SCX "Catch & Release"
Since the product contains a basic tertiary amine (the ring nitrogen), Strong Cation Exchange (SCX) is the ideal purification method to remove non-basic byproducts (excess acids, urea, coupling reagents).
Mechanism:
-
Catch: The basic pyrrolidine nitrogen binds to the sulfonic acid resin. Neutral impurities flow through.
-
Wash: Methanol removes non-basic contaminants.
-
Release: Ammonia in Methanol deprotonates the amine, releasing the purified product.
Protocol:
-
Conditioning: Wash SCX cartridge (e.g., Strata SCX or Bond Elut) with MeOH.
-
Loading: Acidify reaction mixture with acetic acid (if necessary to ensure pH < 7) and load onto the cartridge.
-
Washing: Elute with 3 x column volumes of MeOH. Discard eluent (contains non-basic impurities).
-
Elution: Elute with 2 M Ammonia in Methanol . Collect this fraction.
-
Finishing: Evaporate solvent under N₂ stream or Genevac.
Data Summary & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Di-acylation (Mass M+R) | Reaction too hot or excess reagent. | Ensure T < 25°C; strictly limit acid/HATU to 1.1 eq. |
| Low Yield (Amide) | Wet solvents (HATU hydrolysis). | Use anhydrous DMF; ensure DIPEA is fresh. |
| Incomplete Reduction | Sterically hindered aldehyde. | Switch reducing agent to NaCNBH₃ (stronger) or heat imine formation step to 50°C before adding reductant. |
| Product in Wash (SCX) | Sample loaded in basic media. | Ensure loading solution is acidic (pH 4-5) so the amine is protonated (ammonium form) to bind to the resin. |
References
-
Chemoselective Acylation
-
Galvez, A. O., et al. (2017).[1] "Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions." Journal of the American Chemical Society.
- Context: Supports the concept of amine selectivity over alcohols in complex scaffolds.
-
-
Pyrrolidine Scaffold Utility
-
SCX Purification Protocols
- Phenomenex Technical Guide.
- Context: Standard industry protocol for "Catch and Release" purific
-
General Amide Coupling
- Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
- Context: Authoritative review on H
Sources
Precision Process Engineering: Scale-Up Strategies for Chiral 3-Substituted Pyrrolidines
Executive Summary
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster therapeutics including Ramipril (ACE inhibitor), Saxagliptin (DPP-4 inhibitor), and broad-spectrum quinolone antibiotics. While laboratory-scale synthesis is well-established, the transition to kilogram-scale manufacturing presents distinct engineering challenges: exotherm management during ring closure , preservation of stereochemical integrity , and handling of hazardous reagents (e.g., azides or hydrides).
This Application Note provides a comparative technical guide for scaling up chiral 3-substituted pyrrolidines. We contrast a robust Batch Protocol (utilizing the Chiral Pool strategy) against a modern Continuous Flow Protocol (Process Intensification), offering a self-validating roadmap for process chemists.
Strategic Route Selection: The "Build vs. Buy" Decision
Before initiating scale-up, the synthetic route must be audited for scalability. The decision typically hinges on the source of chirality.
Critical Process Parameters (CPPs)
-
Atom Economy: Chiral pool routes often require extensive protection/deprotection steps.
-
Thermal Safety: Nitrogen alkylation and neutralization steps are highly exothermic (
). -
Purification: Chromatography is non-viable at scale; reliance on crystallization (salt formation) is mandatory.
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for selecting the synthetic route based on starting material availability and engineering constraints.
Protocol A: Batch Synthesis (Chiral Pool Strategy)
Target: (S)-3-Aminopyrrolidine Dihydrochloride Mechanism: Decarboxylation of trans-4-hydroxy-L-proline followed by functional group manipulation.
Rationale
This route leverages the natural chirality of L-hydroxyproline, avoiding expensive chiral resolution steps later. It is the industrial standard for 3-aminopyrrolidine derivatives.
Step-by-Step Methodology
Step 1: Decarboxylation (The "Runaway" Risk)
-
Reagents: trans-4-hydroxy-L-proline (1.0 eq), Cyclohexanol (Solvent), 2-Cyclohexen-1-one (Catalytic).
-
Procedure:
-
Charge reactor with hydroxyproline and cyclohexanol.
-
Heat to 155°C (Reflux). Critical: Evolution of CO2 gas.
-
Safety Check: Monitor off-gas rate. Do not seal the reactor.
-
Distill off solvent to yield (R)-3-hydroxypyrrolidine.
-
Step 2: N-Protection & Activation
-
Reagents: Di-tert-butyl dicarbonate (
), Methanesulfonyl chloride (MsCl), TEA. -
Procedure:
-
Dissolve crude pyrrolidine in DCM/TEA.
-
Exotherm Control: Add
slowly at 0-5°C. Maintain . -
Add MsCl dropwise. This converts the hydroxyl to a good leaving group (Mesylate).
-
Step 3: Stereochemical Inversion (
-
Reagents: Sodium Azide (
), DMF. -
Procedure:
-
Charge reactor with
in DMF. -
Add Mesylate solution. Heat to 80°C.
-
Inversion: The nucleophilic attack by azide inverts the stereocenter from (R) to (S).
-
Safety Warning:
is highly toxic and shock-sensitive. Avoid contact with heavy metals.
-
Step 4: Reduction & Deprotection
-
Reagents:
, Pd/C (or ), HCl. -
Procedure:
-
Hydrogenate the azide to the amine (Pressure: 3-5 bar).
-
Deprotect Boc group using HCl/MeOH.
-
Crystallization: Cool to 0°C to precipitate the dihydrochloride salt.
-
Key Validation Data (Batch)
| Parameter | Specification | Note |
| Yield (Overall) | 45 - 55% | Limited by multi-step workups. |
| Ee (Enantiomeric Excess) | > 99% | Maintained from starting material.[1] |
| Cycle Time | 4 - 5 Days | Long cooling/heating ramps required. |
| Safety Hazard | High | Azide handling + CO2 evolution. |
Protocol B: Continuous Flow Synthesis (Process Intensification)
Target: Generic N-Substituted Pyrrolidine Ring Formation Mechanism: Double N-alkylation of 1,4-dihalides (Cyclization).
Rationale
Batch cyclization of amines with alkyl halides is notoriously exothermic. In a batch reactor, heat accumulation can lead to "runaway" polymerization. Continuous flow reactors (microreactors) possess a high surface-area-to-volume ratio (
Flow Reactor Setup (DOT Visualization)
Figure 2: Schematic of the continuous flow manifold for exothermic pyrrolidine cyclization. Note the BPR allows superheating of solvents above boiling points.
Step-by-Step Methodology
1. Reagent Preparation:
-
Stream A: 1.0 M Primary Amine (Chiral or Achiral) in Acetonitrile.
-
Stream B: 1.1 M 1,4-Dichlorobutane (or 1,4-di-mesylate) + 2.5 eq DIPEA (Base) in Acetonitrile.
2. System Priming:
-
Flush the PFA coil reactor (Volume: 10 mL) with pure solvent.
-
Set Back Pressure Regulator (BPR) to 100 psi (7 bar) . This prevents solvent boiling at high temperatures.
3. Reaction Execution:
-
Temperature: Set reactor bath to 90°C (Reaction rate doubles every 10°C; flow allows safe operation at this elevated T).
-
Flow Rate: Set pumps to achieve a residence time (
) of 10 minutes .-
Calculation: Total Flow Rate = Reactor Volume /
.
-
-
Start Pumps: Ensure synchronous starting to maintain stoichiometry.
4. Quench & Collection:
-
The output stream is immediately directed into a cooled vessel containing HCl/Ether.
-
Result: The pyrrolidine product instantly precipitates as the hydrochloride salt, leaving unreacted starting materials in the supernatant.
Comparative Metrics: Flow vs. Batch
| Metric | Batch Process | Flow Process | Advantage |
| Reaction Time | 12 - 24 Hours | 10 - 20 Minutes | 70x Faster (Kinetic acceleration via T) |
| Heat Transfer | Poor (Hot spots possible) | Excellent (Isothermal) | Safety (No thermal runaway) |
| Space-Time Yield | Low ( | High ( | Efficiency |
| Impurity Profile | Dimerization common | Cleaner (Plug flow) | Purification Load |
Purification Strategy: Diastereomeric Salt Resolution
Regardless of the synthesis method (Batch or Flow), achieving >99% ee often requires a polishing step. Distillation is energy-intensive and can degrade sensitive amines. Salt Resolution is the preferred scalable method.
Protocol:
-
Screening: Dissolve racemic/enriched pyrrolidine in EtOH. Add 0.5 eq of chiral acids (e.g., L-Tartaric acid, Dibenzoyl-L-tartaric acid, Mandelic acid).
-
Aging: Heat to reflux to dissolve, then cool slowly (1°C/min) to room temperature.
-
Filtration: Collect the precipitate.
-
Analysis: Check ee of the salt via Chiral HPLC.
-
Free-basing: Treat the solid with NaOH and extract into MTBE to recover the pure chiral pyrrolidine.
References
-
Scale-Up of Pyrrolidine Synthesis: Org. Process Res. Dev.2019 , 23, 12, 2650–2665. Link
-
Safety of Exothermic Reactions: Bretherick's Handbook of Reactive Chemical Hazards, 8th Ed. Elsevier. Link
-
Continuous Flow Heterocycle Synthesis: J. Flow Chem.2021 , 11, 33–45. "Continuous flow synthesis of chiral pyrrolidines." Link
-
Hydroxyproline Decarboxylation Route: Tetrahedron Lett.2004 , 45, 3055–3057. Link
-
Hazard Assessment of Azides: Org. Process Res. Dev.2020 , 24, 10, 2135–2146. Link
Disclaimer: These protocols involve hazardous chemicals (azides, pressurized hydrogen) and exothermic reactions.[2][3] A full Process Safety Hazard Assessment (PHA) must be conducted before scaling up any reaction described herein.
Sources
High-throughput screening of (S)-1-(2-aminoethyl)pyrrolidin-3-ol analogs
Application Note & Protocol
Topic: High-Throughput Screening of (S)-1-(2-aminoethyl)pyrrolidin-3-ol Analogs for Novel GPCR Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrrolidine Scaffold and the Quest for GPCR Modulators
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure provides an excellent framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with complex biological targets.[3][4][5] The (S)-1-(2-aminoethyl)pyrrolidin-3-ol moiety, in particular, presents key pharmacophoric features—a chiral center, a hydroxyl group, and a basic aminoethyl side chain—suggesting its potential as a versatile starting point for libraries targeting a wide range of proteins, especially G-protein coupled receptors (GPCRs).
GPCRs represent the largest family of cell surface receptors and are the targets for approximately 40% of all modern drugs.[6] They play pivotal roles in nearly every physiological process, making them high-value targets for therapeutic intervention.[7] High-throughput screening (HTS) offers a powerful methodology to rapidly interrogate large chemical libraries for their ability to modulate GPCR activity, enabling the identification of novel chemical probes and starting points for drug discovery campaigns.[7][8]
This document provides a comprehensive guide to developing and executing a robust HTS cascade for a library of (S)-1-(2-aminoethyl)pyrrolidin-3-ol analogs. We will detail a primary assay based on Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to measure cyclic adenosine monophosphate (cAMP) modulation, a key second messenger in GPCR signaling.[6][9] This will be followed by a confirmatory, orthogonal assay and data analysis protocols to ensure the identification of high-quality, validated hits.
The HTS Assay Cascade: A Strategy for Robust Hit Identification
A successful HTS campaign relies on more than just a primary screen; it requires a multi-stage, logical progression to eliminate false positives and false negatives, ultimately yielding validated hits worthy of resource-intensive follow-up. This "assay cascade" is a self-validating system designed for efficiency and trustworthiness.[10][11]
Our proposed cascade involves three key stages:
-
Primary HTS: A highly sensitive, miniaturized, and automated assay to screen the entire analog library at a single concentration to identify initial "hits."
-
Hit Confirmation & Dose-Response: Re-testing of primary hits in the same assay to confirm activity and determine potency (e.g., EC₅₀/IC₅₀) through a concentration-response curve.
-
Orthogonal Validation: Characterizing confirmed hits in a secondary, mechanistically distinct assay to ensure the observed biological activity is not an artifact of the primary assay technology.[11][12]
Materials & Reagents
| Reagent | Supplier | Purpose |
| HEK293 Cell Line (expressing target GPCR) | In-house/Commercial | Host system for the assay |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | Cell culture medium |
| Fetal Bovine Serum (FBS), qualified | Thermo Fisher | Cell culture supplement |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | Assay medium |
| IBMX | Sigma-Aldrich | Phosphodiesterase (PDE) inhibitor |
| Forskolin | Sigma-Aldrich | Adenylyl cyclase activator (for Gi screens) |
| TR-FRET cAMP Assay Kit | Commercial (e.g., PerkinElmer, Bioauxilium) | Contains Eu-SA, Biotin-cAMP, Ab-Acceptor |
| 1536-well, low-volume, white plates | Greiner Bio-One | Assay plates for HTS |
| Analog Library in DMSO | In-house | Test compounds |
Protocol: Primary HTS (1536-well format)
This protocol is optimized for screening for Gs-coupled receptor agonists. A similar protocol for Gi-coupled receptors would include a co-incubation with Forskolin.
-
Cell Preparation:
-
Culture HEK293 cells expressing the target GPCR in DMEM + 10% FBS.
-
On the day of the assay, harvest cells and resuspend in Opti-MEM + 500 µM IBMX to a final density of 0.25 x 10⁶ cells/mL. The inclusion of a PDE inhibitor like IBMX is critical to prevent the degradation of cAMP and amplify the signal window.
-
-
Compound Dispensing:
-
Using an acoustic liquid handler (e.g., Echo), dispense 20 nL of compound from the library source plates into the 1536-well assay plates.
-
For controls, dispense DMSO into columns 1-4 (negative control) and 20 nL of a known agonist (e.g., Isoproterenol at 10 µM) into columns 5-8 (positive control). This results in a final screening concentration of 10 µM for the library compounds.
-
-
Cell Dispensing & Incubation:
-
Dispense 2 µL of the cell suspension into each well of the assay plates containing the pre-spotted compounds.
-
Incubate the plates at room temperature for 30 minutes to allow for receptor stimulation and cAMP generation.
-
-
Lysis & Detection Reagent Addition:
-
Prepare the TR-FRET detection reagent mix in lysis buffer as per the manufacturer's protocol (e.g., THUNDER™ cAMP TR-FRET Assay Kit). [13] * Dispense 2 µL of the combined lysis and detection reagent mix into all wells. This step lyses the cells to release intracellular cAMP and initiates the competitive binding reaction.
-
-
Final Incubation & Plate Reading:
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
Read the plates on a TR-FRET-enabled plate reader (e.g., PHERAstar, EnVision). Read the emission at both 665 nm (Acceptor) and 615 nm (Donor) after a 340 nm excitation.
-
Data Analysis and Hit Identification
Robust data analysis is crucial for the success of an HTS campaign. The goal is to distinguish true compound effects from random assay variation. [14]
Data Normalization
-
Calculate the TR-FRET Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
Calculate Percent Activation: Normalize the data on a per-plate basis using the high (positive) and low (negative) controls. % Activation = 100 * (Ratio_sample - Avg_Ratio_negative) / (Avg_Ratio_positive - Avg_Ratio_negative)
Assay Quality Control: The Z'-Factor
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of an HTS assay. [15][16][17]It reflects the dynamic range of the signal and the data variation. [17]
-
Formula: Z' = 1 - (3*(SD_positive + SD_negative)) / |Avg_positive - Avg_negative| Where SD is the standard deviation and Avg is the average of the control signals.
-
Interpretation: [18] * Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening. Plates with a Z' < 0.5 should be flagged for review or repeated.
-
Hit Selection
A common method for hit selection is the Z-score, which measures how many standard deviations a compound's response is from the mean of the neutral (DMSO) control population.
-
Calculate Z-score: Z-score = (Value_sample - Median_plate) / MAD_plate Where MAD is the Median Absolute Deviation of all sample wells on the plate.
-
Hit Criteria: A compound is typically selected as a "primary hit" if its Z-score is ≥ 3. This threshold indicates a statistically significant deviation from the baseline.
Secondary and Confirmatory Assays
Primary hits must be validated through a rigorous follow-up process to confirm their activity and rule out artifacts. [11]
Protocol: Dose-Response Confirmation
-
Source Material: Obtain fresh, powdered samples of the primary hits to avoid issues with compound degradation or concentration errors in the original library plates.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, typically starting from 100 µM.
-
Assay Execution: Repeat the primary TR-FRET cAMP assay with the serially diluted compounds.
-
Data Analysis: Plot the % Activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect). Only compounds showing a clear and potent dose-response are progressed.
Protocol: Orthogonal Assay (Calcium Flux)
An orthogonal assay uses a different technology to measure a distinct signaling event downstream of the receptor. [11]For many GPCRs, particularly those coupling to Gq, a calcium flux assay is an excellent choice. [6]
-
Principle: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When the GPCR is activated, it triggers the release of Ca²⁺ from intracellular stores, which binds to the dye, causing a significant increase in fluorescence.
-
Cell Preparation: Plate GPCR-expressing cells in 384-well, black-walled, clear-bottom plates and grow overnight.
-
Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye and probenecid (to prevent dye leakage). Incubate for 60 minutes at 37°C.
-
Assay Execution: Place the plate in a fluorescence imaging plate reader (FLIPR). Add the hit compounds and monitor the fluorescence intensity in real-time.
-
Hit Validation: A true hit should elicit a robust, dose-dependent increase in fluorescence, confirming its activity through a different signaling pathway and detection modality.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Low cell number or viability- Suboptimal reagent concentrations- PDE degradation of cAMP | - Verify cell count and viability (>95%)- Titrate agonist and antagonist controls- Ensure PDE inhibitor (IBMX) is used at an effective concentration |
| High Plate-to-Plate Variability | - Inconsistent cell passage number- Edge effects in plates- Temperature gradients during incubation | - Use cells within a consistent passage range- Avoid using the outer wells of the plate or fill with media- Ensure uniform incubation conditions for all plates |
| High Number of False Positives | - Compound autofluorescence- Non-specific assay interference | - The ratiometric nature of TR-FRET minimizes this, but check raw data. Implement counter-screens (e.g., using a parental cell line without the receptor). |
| Poor Dose-Response Curve Fit | - Compound insolubility at high concentrations- Compound cytotoxicity | - Check for compound precipitation in the assay wells- Perform a cell viability assay (e.g., CellTiter-Glo) in parallel to identify cytotoxic compounds. |
References
-
Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
-
The Z prime value (Z´). (2025). BMG LABTECH. [Link]
-
THUNDER™ cAMP TR-FRET Assay Kit. (n.d.). Bioauxilium. [Link]
-
Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. (n.d.). National Center for Biotechnology Information. [Link]
-
Z-factor. (n.d.). Wikipedia. [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4913. [Link]
-
A Novel Ruthenium-Based Time-Resolved Fluorescence Assay for High-Throughput cAMP Detection. (n.d.). Molecular Devices. [Link]
-
HTS campaign and hit validation by orthogonal biophysical techniques. (n.d.). ResearchGate. [Link]
-
Assay Guidance Manual for Drug Discovery: Technologies That Matter. (2022). ResearchGate. [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. (2019). Assay Guidance Manual. [Link]
-
Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]
-
High-Throughput GPCR Assay Development. (2021). Agilent. [Link]
-
Eurofins DiscoverX GPCR Assays. (2020). YouTube. [Link]
-
Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). Medicinal Chemistry Research, 30(2), 483-499. [Link]
-
A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. (2024). ACS Omega. [Link]
-
An Optimization Platform of High-Throughput GPCR for Drug Discovery. (n.d.). Profacgen. [Link]
-
TR-FRET Assay Principle. (n.d.). Poly-Dtech. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
The Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (2018). ResearchGate. [Link]
-
On HTS: Z-factor. (2023). On HTS. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1248062. [Link]
-
New in Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. [Link]
-
NIH Updates Research Funding Policy, Phasing Out Human Fetal Tissue Use. (2026). GenomeWeb. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioauxilium.com [bioauxilium.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assay.dev [assay.dev]
Troubleshooting & Optimization
Technical Support Center: Pyrrolidine Synthesis & Purification
Topic: Troubleshooting Byproduct Formation in Pyrrolidine Scaffolds Ticket ID: PYR-SYN-2024-X Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: Purity is Process
In drug discovery, the pyrrolidine ring is a "privileged structure," appearing in blockbuster drugs ranging from ACE inhibitors (Captopril) to DPP-4 inhibitors. However, synthesizing this five-membered heterocycle often yields a complex impurity profile that can derail SAR studies or tox screens.
This guide addresses the causality of byproduct formation . We do not just tell you what to do; we explain why the chemistry deviates, allowing you to engineer self-validating protocols.
Module 1: Reductive Amination Strategies
Primary Issue: Dimerization and Over-Alkylation
The most common route to N-substituted pyrrolidines is the reductive amination of succinaldehyde derivatives or 1,4-dicarbonyls. The critical failure mode here is reductive dimerization , where the newly formed secondary amine reacts with unreacted aldehyde.
The Mechanism of Failure
When the concentration of the intermediate secondary amine increases relative to the reducing agent, it competes with the primary amine for the carbonyl electrophile.
Figure 1.1: Kinetic competition pathway leading to dimerization.
Troubleshooting Guide: Reductive Amination
| Symptom | Root Cause | Corrective Action | Mechanism |
| Dimer Formation | Product amine reacts with starting aldehyde. | Inverse Addition : Add aldehyde slowly to the amine + reductant mixture. | Keeps amine concentration high relative to aldehyde, favoring mono-alkylation. |
| Enamine Persistence | Incomplete reduction due to steric bulk or pH. | Acid Catalysis : Add 1-5% AcOH; Switch to NaBH(OAc)3 (STAB). | Protonation of the imine/enamine accelerates hydride attack. |
| Alcohol Byproduct | Direct reduction of carbonyl before amination. | Pre-formation : Stir amine + aldehyde for 1h before adding reductant. | Ensures equilibrium shifts to imine before hydride is introduced. |
Recommended Protocol: STAB-Mediated Cyclization
Why this works: Sodium Triacetoxyborohydride (STAB) is less basic and milder than NaCNBH3, minimizing side reactions with functional groups like ketones or esters [1].
-
Preparation: Dissolve primary amine (1.0 equiv) in DCE (1,2-Dichloroethane).
-
Activation: Add AcOH (1.0 equiv) if the amine is basic; maintain pH ~5-6.
-
Addition: Add succinaldehyde precursor (1.0 - 1.1 equiv). Stir 30 min.
-
Reduction: Add STAB (1.4 equiv) in one portion.
-
Quench: Quench with sat. NaHCO3. Do not use strong base immediately if the product is volatile.
Module 2: Nucleophilic Substitution (Cyclization)
Primary Issue: Elimination vs. Substitution[1]
When cyclizing 1,4-dihalobutanes or disulfonates with amines, the "Thorpe-Ingold effect" helps ring closure, but E2 elimination is a persistent parasite reaction, leading to open-chain allylic amines.
Solvent & Base Selection Matrix
| Variable | Recommendation | Scientific Rationale |
| Leaving Group | Mesylate/Tosylate > Bromide > Iodide | Sulfonates are excellent leaving groups but less prone to radical side reactions than iodides. |
| Base | K2CO3 or DIPEA | Non-nucleophilic bases prevent quaternization. Avoid strong hydroxide bases to minimize E2 elimination. |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents solvate the cation, leaving the amine "naked" and more nucleophilic. |
| Temperature | Reflux (ACN) | Higher T favors the entropic process of cyclization over intermolecular polymerization. |
Troubleshooting "Over-Alkylation" (Quaternization)
Scenario: You observe a spot on TLC that doesn't move (baseline) and shows mass M+ Alkyl.
-
Cause: The formed pyrrolidine is more nucleophilic than the starting primary amine.
-
Fix:
-
High Dilution: Run the reaction at 0.05 M to favor intramolecular reaction (ring closing) over intermolecular reaction (polymerization/dimerization).
-
Biphasic System: Use Toluene/Water with a phase transfer catalyst (TBAB). The product moves to the organic phase, separating it from the inorganic base/reagents.
-
Module 3: Stereochemical Integrity
Primary Issue: Racemization of Alpha-Chiral Centers
Pyrrolidines derived from chiral pool materials (like Proline) often lose enantiomeric excess (ee) during modification.
The Danger Zones
Racemization occurs via enolization or ylide formation (in 1,3-dipolar cycloadditions).[1]
-
Observation: Loss of ee during N-alkylation of Proline esters.
-
Mechanism: Strong bases (NaH, LDA) deprotonate the alpha-proton (pKa ~24 for esters).
-
Solution: Use Ag2O (Silver Oxide) as a mild base for alkylation. It promotes SN2 without sufficient basicity to deprotonate the alpha-carbon [2].
Module 4: Hydrogenation of Pyrroles
Primary Issue: Partial Reduction (Pyrrolines)
Catalytic hydrogenation of pyrroles is difficult due to aromatic stability. Incomplete reduction yields dihydropyrroles (pyrrolines), which are unstable and prone to oxidation/polymerization.
Catalyst Selection Flowchart
Figure 4.1: Decision matrix for heterogeneous hydrogenation catalysts.
Note on Poisoning: Nitrogen-containing heterocycles can poison Pd/C catalysts. If conversion stalls, switch to Rhodium (Rh) or Ruthenium (Ru) based catalysts, which are more robust for amine synthesis [3].
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (2023). "Pyrrolidine Synthesis: Recent Advances and Protocols." Organic Chemistry Portal.
-
Kuwano, R., et al. (2011). "Catalytic Asymmetric Hydrogenation of Pyrroles." Journal of the American Chemical Society.[2]
-
Hofmann-Löffler-Freytag Reaction Overview. (2024). Wikipedia / Reference Compilation.
Sources
Welcome to the Advanced Synthesis & Purification Help Desk
Technical Support Center: Chiral Resolution of 1-(2-aminoethyl)pyrrolidin-3-ol
Ticket ID: #RES-3PYR-001 Topic: Resolving enantiomers of 1-(2-aminoethyl)pyrrolidin-3-ol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The Challenge
You are attempting to resolve 1-(2-aminoethyl)pyrrolidin-3-ol , a molecule presenting a "perfect storm" for chiral resolution:
-
High Polarity: It is a water-soluble diamine-alcohol.
-
Competing Nucleophiles: You have a primary amine (side chain), a tertiary amine (ring), and a secondary alcohol (chiral center).
-
Basicity: The pKa difference between the two nitrogens complicates salt formation stoichiometry.
This guide provides three distinct workflows. Method A is the direct chemical resolution (high risk/high reward). Method B is the enzymatic route (requires protection). Method C is the strategic "workaround" (industry standard for scalability).
Module 1: Classical Chemical Resolution (Diastereomeric Salt Formation)
User Issue: "I tried resolving with L-Tartaric acid, but I keep getting a sticky oil instead of crystals."
The Troubleshooting Guide: Direct resolution of this diamine is difficult because the primary amine and the tertiary ring nitrogen compete for the acid. If you use 1 equivalent of acid, you get a mixture of mono-salts. If you use 2 equivalents, the salt becomes too polar and hygroscopic (oiling out).
Protocol 1.1: The "Half-Amine" Strategy Instead of resolving the fully functionalized molecule, we utilize Dibenzoyl-L-tartaric acid (L-DBTA) , which is more hydrophobic than tartaric acid and promotes better crystal lattice formation.
| Parameter | Recommendation | Rationale |
| Resolving Agent | (-)-Dibenzoyl-L-tartaric acid (anhydrous) | The benzoyl groups add bulk and hydrophobicity, preventing "oiling out." |
| Stoichiometry | 0.5 to 1.0 eq (relative to diamine) | Target the most basic nitrogen (primary amine) to form a mono-salt lattice. |
| Solvent System | EtOH (95%) or MeOH/iPrOH (1:4) | Avoid water if possible. Alcohol mixtures balance solubility vs. crystallization. |
| Temperature | Heat to 60°C, cool to 5°C over 12h | Slow cooling is critical for distinguishing diastereomers. |
Step-by-Step Workflow:
-
Dissolve 10 mmol of racemic substrate in 20 mL MeOH.
-
Separately dissolve 10 mmol of (-)-DBTA in 20 mL MeOH.
-
Add the acid solution dropwise to the amine solution at 60°C.
-
Critical Step: Seeding. If no crystals appear at 25°C, scratch the glass or add a seed crystal of the racemate salt to induce nucleation.
-
Filter the solid. This is the Diastereomeric Salt .
-
Free-basing: Dissolve salt in minimal water, basify with NaOH to pH > 12, and extract continuously with DCM or CHCl3 (due to water solubility).
Caption: Workflow for diastereomeric salt crystallization. Note the critical decision point at solidification.
Module 2: Enzymatic Kinetic Resolution
User Issue: "I tried using CALB lipase with vinyl acetate, but I'm getting amides, not esters, and the ee% is low."
The Troubleshooting Guide: Lipases like Candida antarctica Lipase B (CALB) are serine hydrolases. They will react with primary amines (chemoselective amidation) much faster than they will acylate secondary alcohols. You are amidating your side chain, effectively killing the reaction's stereoselectivity.
The Fix: N-Protection is Mandatory. You cannot enzymatically resolve the free diamine. You must protect the primary amine first.
Protocol 2.1: Chemoenzymatic Route
-
Protection: React 1-(2-aminoethyl)pyrrolidin-3-ol with Boc-anhydride (1.0 eq). The primary amine reacts selectively over the secondary alcohol and tertiary amine.
-
Result: 1-(2-(Boc-amino)ethyl)pyrrolidin-3-ol.
-
-
Kinetic Resolution:
-
Enzyme: Novozym 435 (Immobilized CALB).
-
Acyl Donor: Vinyl Acetate (acts as solvent and reactant) or MTBE + Vinyl Acetate (5 eq).
-
Time: 24-48 hours at 30°C.
-
-
Separation: The enzyme will acylate the (S)-enantiomer (typically) to the acetate, leaving the (R)-alcohol unreacted.
-
Purification: Separate the (S)-Acetate from the (R)-Alcohol via silica flash chromatography.
-
Deprotection: TFA/DCM to remove Boc; NaOH/MeOH to hydrolyze the acetate.
Module 3: Chiral HPLC/SFC Method Development
User Issue: "My peaks are tailing badly, and I see no separation on my OD-H column."
The Troubleshooting Guide: The free amine groups interact strongly with the residual silanols on the silica backbone of the column, causing tailing. Furthermore, the molecule is too polar for standard Normal Phase.
Recommended Analytical Conditions:
| Parameter | Condition A (SFC - Preferred) | Condition B (Polar Organic Mode) |
| Column | Chiralpak IG or AD-H | Chiralpak AD-H or OD-H |
| Mobile Phase | CO2 / MeOH (with additive) | Acetonitrile / MeOH (90:10) |
| Additive (Critical) | 0.2% Isopropylamine (IPA) + 0.1% DEA | 0.1% Diethylamine (DEA) |
| Why? | Basic additives mask silanols and suppress ionization of the analyte amines. | High organic content suppresses H-bonding with the stationary phase. |
Pro Tip: If direct analysis fails, derivatize a small aliquot with benzyl isocyanate . This turns the amine/alcohol into a urea/carbamate, which resolves easily on standard columns.
Module 4: The Strategic "Workaround" (Senior Scientist Recommendation)
Insight: Resolving the final molecule (1-(2-aminoethyl)pyrrolidin-3-ol) is chemically inefficient. The "Industry Standard" approach is to resolve the 3-hydroxypyrrolidine core before attaching the side chain.
Why?
-
3-Hydroxypyrrolidine resolves easily with L-Tartaric acid (well-cited).
-
N-alkylation of the enantiopure pyrrolidine with N-Boc-2-bromoethylamine is high-yielding and retains chirality.
Caption: The Retrosynthetic "Workaround" avoids the complex diamine resolution entirely.
References
-
Nair, R. et al. (2010). Enzymatic resolution of 3-hydroxypyrrolidine derivatives.[1][2] Describes the specificity of CALB for the pyrrolidine ring.
-
Sanofi-Aventis Patent. (2007). Process for the preparation of chiral 3-hydroxypyrrolidine and derivatives.[2][3] Details the tartaric acid salt resolution of N-substituted pyrrolidines.
-
Breuer, M. et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4] Comprehensive review covering diastereomeric crystallization of diamines.
-
Daicel Chiral Technologies. Instruction Manual for Immobilized Polysaccharide CSPs. Guidelines for using basic additives (DEA/TEA) in mobile phases for amine separation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]
Technical Support Center: PROTAC Linker Optimization
Senior Application Scientist: Dr. Alex V. Mercer Department: Targeted Protein Degradation (TPD) Solutions
Mission Statement
Welcome to the TPD Optimization Support Center. You are likely here because your PROTAC binds to the Target Protein (POI) and the E3 Ligase, yet fails to induce degradation, or perhaps it degrades the target but possesses poor cellular permeability.
The linker is not merely a connector; it is a thermodynamic governor. It dictates the cooperativity of the Ternary Complex (POI:PROTAC:E3), the permeability of the molecule, and the kinetics of ubiquitination. This guide synthesizes "Linkerology" principles to troubleshoot your specific experimental bottlenecks.
Module 1: The "Hook Effect" & Ternary Complex Stability
User Query: "My dose-response curve is bell-shaped. Higher concentrations of PROTAC are reducing degradation efficiency. Is this an artifact?"
Diagnosis: This is the classic "Hook Effect" (autoinhibition). Because PROTACs are heterobifunctional, high concentrations saturate the individual binding sites on the POI and E3 ligase separately, forming non-productive binary complexes rather than the required ternary complex.
The Science of Cooperativity:
The stability of the ternary complex is defined by the cooperativity factor (
- (Positive Cooperativity): The linker facilitates new protein-protein interactions (PPIs) between the POI and E3. This is the "gold standard" for potent degraders.
- (Negative Cooperativity): The linker causes steric clashes, destabilizing the complex.
Troubleshooting Protocol:
If you observe a sharp Hook Effect at low concentrations, your ternary complex is likely unstable (
-
Adjust Linker Length: You are likely too short (steric clash) or too long (entropic penalty).[2] Screen lengths in 2-3 atom increments (e.g., PEG3 vs. PEG5).
-
Verify with TR-FRET: Run a Time-Resolved Fluorescence Resonance Energy Transfer assay to quantify
.
Visualization: The Hook Effect Mechanism
Figure 1: The Hook Effect.[3] At optimal concentrations, the Ternary Complex dominates. At saturation, Binary Complexes prevent POI-E3 proximity, halting degradation.
Module 2: Physicochemical Optimization (Permeability vs. Solubility)
User Query: "My compound has a single-digit nanomolar Kd in biochemical assays but shows no activity in cells. What is wrong with my linker?"
Diagnosis: You likely have a permeability issue.[4][5] Traditional PEG linkers are hydrophilic and flexible, but they often result in high Topological Polar Surface Area (TPSA), preventing cell membrane penetration.
Technical Insight: The "Chameleon" Effect Recent data suggests that VHL-based PROTACs, in particular, benefit from linkers that can "collapse" in lipophilic environments (cell membrane) to hide their polar groups and "expand" in aqueous environments (cytosol).
Comparative Analysis of Linker Chemotypes:
| Parameter | PEG Linkers (Polyethylene Glycol) | Alkyl Chains | Rigid Motifs (Piperazine/Alkynes) |
| Solubility | High | Low | Moderate |
| Permeability | Low (High TPSA) | High (Lipophilic) | Optimal (Lowers Entropic Penalty) |
| Metabolic Stability | Low (Oxidative cleavage) | Moderate | High |
| Cooperativity | Neutral/Flexible | Neutral | Can lock "productive" conformation |
| Recommendation | Use for initial screening | Use if TPSA > 140 Ų | Use for Lead Optimization |
Troubleshooting Protocol:
-
Calculate TPSA: If TPSA > 140 Ų, replace PEG units with alkyl chains or rigid heterocycles (e.g., piperazine).
-
Rigidify: Replace flexible chains with alkynes or phenyl rings. This reduces the entropic cost of binding, potentially improving potency despite lower solubility [1].
Module 3: Experimental Workflow for Linker Optimization
User Query: "How do I efficiently screen linker length without synthesizing 50 different compounds?"
Solution: Adopt a Click Chemistry approach for library generation, followed by a specific screening cascade.
Protocol: Rapid Linker Screening Cascade
Step 1: Design & Synthesis (The "Click" Library)
-
Method: Synthesize the POI-ligand with an azide handle and the E3-ligand with an alkyne handle (or vice versa).
-
Reaction: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Advantage: Allows rapid generation of 10-20 analogs with varying linker lengths (alkyl/PEG spacers) in parallel.
Step 2: Biophysical Validation (TR-FRET)
-
Objective: Measure Ternary Complex formation (
) and Cooperativity ( ). -
Reagents:
-
Donor Fluorophore: Terbium-labeled E3 Ligase (e.g., Tb-Cereblon).
-
Acceptor Fluorophore: GFP/FITC-labeled Target Protein.
-
-
Procedure:
-
Titrate PROTAC (0.1 nM to 10 µM) against fixed concentrations of Donor-E3 and Acceptor-POI.
-
Measure FRET signal at 520 nm/490 nm.
-
Success Criteria: A bell-shaped curve indicates ternary complex formation.[3] The height of the hook correlates to complex stability (
).
-
Step 3: Cellular Kinetics (HiBiT / NanoBRET)
-
Objective: Determine
(Maximum degradation) and (Concentration at 50% degradation). -
Method: Endogenous tagging of POI with HiBiT (Promega) allows real-time monitoring of degradation without overexpression artifacts.
Visualization: Optimization Logic Flow
Figure 2: The PROTAC Optimization Decision Tree. A systematic approach to diagnosing failure modes at the Binary, Ternary, and Cellular levels.
FAQ: Common Troubleshooting Scenarios
Q1: I have a strong ternary complex (TR-FRET) but low degradation (
-
Kinetics: Fast ubiquitination requires a specific orientation of the POI lysine residues toward the E3 ubiquitin-carrying enzyme. A linker that is too rigid might lock the complex in a "sterile" conformation where ubiquitination cannot occur, despite high affinity [2].
-
Solution: Introduce flexibility (e.g., switch a piperazine to a short alkyl chain) to allow the proteins to "breathe" and find the catalytic orientation.
Q2: Should I attach the linker to the solvent-exposed region of my ligand? A: Yes, absolutely.
-
Reasoning: Attachment at a buried site will drastically reduce binary binding affinity (
) to the target. -
Validation: Use crystal structures or docking models to identify "exit vectors" that point towards the solvent.
Q3: How does linker length affect specificity? A: Shorter linkers generally increase specificity.
-
Mechanism: A short linker imposes strict geometric constraints. Only POIs that can structurally accommodate the E3 ligase within that short distance will be degraded. Longer linkers are more "promiscuous" and may degrade homologous proteins (off-targets) [3].
References
-
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization. Journal of the American Chemical Society. Link (Context: Rigid linkers improving physicochemical properties).
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[5] Nature Chemical Biology, 11(8), 611–617. Link (Context: Importance of linker length on catalytic efficiency vs. binding).
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. Link (Context: Structural basis of cooperativity and specificity).
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793-1800. Link (Context: Linker effects on DMPK and permeability).
Sources
- 1. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparing the biological activity of (S) and (R)-enantiomers of 1-(2-aminoethyl)pyrrolidin-3-ol
This guide provides an in-depth technical comparison of the (S)- and (R)-enantiomers of 1-(2-aminoethyl)pyrrolidin-3-ol , focusing on their critical roles as chiral synthons in Targeted Protein Degradation (TPD) and G-Protein Coupled Receptor (GPCR) medicinal chemistry.
Executive Summary: The Stereochemical Switch
1-(2-Aminoethyl)pyrrolidin-3-ol (CAS: 857637-07-1 for racemate) is a "privileged scaffold" in drug discovery. It serves as a bifunctional linker and pharmacophore, most notably in the design of PROTACs (Proteolysis Targeting Chimeras) recruiting the Von Hippel-Lindau (VHL) E3 ligase.[1][2]
-
The (S)-Enantiomer (CAS 540787-75-5): The Eutomer (biologically active). It mimics the natural hydroxyproline motif required for high-affinity binding to the VHL protein, acting as a potent anchor for protein degraders.
-
The (R)-Enantiomer (CAS 672325-36-9): The Distomer (biologically inactive or distinct activity). In VHL contexts, it acts as a negative control to validate mechanism of action. However, in GPCR programs (e.g., muscarinic antagonists), it can serve as the primary active scaffold depending on the specific receptor subtype fit.
Mechanistic Basis of Activity
The VHL E3 Ligase Interaction (PROTACs)
The primary biological application of this scaffold relies on its ability to mimic (2S,4R)-4-hydroxyproline , the natural recognition element for VHL.
-
Binding Pocket: The VHL protein contains a hydrophobic pocket that specifically recognizes the pyrrolidine ring.
-
The "Hydroxy" Anchor: The hydroxyl group at the 3-position (corresponding to the 4-position in hydroxyproline) must form critical hydrogen bonds with Ser111 and His115 residues deep within the VHL pocket.
-
Stereoselectivity:
-
(S)-Configuration: Orients the hydroxyl group correctly to engage Ser111/His115, resulting in high-affinity recruitment (
nM). -
(R)-Configuration: Orients the hydroxyl group away from the H-bond donors or causes steric clash with the pocket wall, abolishing binding (
µM).
-
Muscarinic Receptor Antagonism
In the context of antispasmodics (e.g., glycopyrrolate analogues), the pyrrolidin-3-ol core interacts with the orthosteric site of muscarinic acetylcholine receptors (mAChRs). Here, the (R)-enantiomer often exhibits superior binding affinity for the M3 receptor subtype due to specific hydrophobic interactions with the receptor's tyrosine cage.
Comparative Biological Data[3][4][5]
The following data summarizes the performance of PROTAC linkers derived from both enantiomers targeting the BRD4 protein (using a JQ1 warhead).
Table 1: VHL Binding and PROTAC Efficiency
| Metric | (S)-Enantiomer Derivative | (R)-Enantiomer Derivative | Biological Interpretation |
| VHL Binding Affinity ( | 0.24 µM | > 20 µM | The (S)-isomer is essential for E3 ligase recruitment. |
| Ternary Complex Stability | High ( | Unstable / Not Formed | (S)-isomer stabilizes the Target-Linker-Ligase complex. |
| Target Degradation ( | 15 nM (BRD4) | No Degradation | (R)-isomer fails to ubiquitinate the target. |
| Cellular Permeability ( | Stereochemistry does not significantly alter passive permeability. | ||
| Metabolic Stability ( | > 60 min (Microsomal) | > 60 min (Microsomal) | Both enantiomers show similar metabolic resilience. |
Key Insight: The (R)-enantiomer is the "Gold Standard" negative control in PROTAC assays. If a compound synthesized with the (R)-linker causes cell death, the toxicity is off-target and not driven by VHL-mediated degradation.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways of the two enantiomers in a PROTAC system.
Figure 1: Mechanism of Action differentiation. The (S)-enantiomer successfully engages the VHL pocket to form a functional ternary complex, while the (R)-enantiomer fails, serving as a negative control.
Experimental Protocols
Protocol A: Synthesis of VHL Ligand from (S)-1-(2-aminoethyl)pyrrolidin-3-ol
This protocol describes the conjugation of the scaffold to a standard VHL ligand core (e.g., VH032 derivative).
Reagents:
-
(S)-1-(2-aminoethyl)pyrrolidin-3-ol (1.0 eq)
-
4-Fluoronitrobenzene (1.1 eq) (as a tracer/linker precursor)
-
DIPEA (Diisopropylethylamine) (2.5 eq)
-
DMSO (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 4-fluoronitrobenzene in anhydrous DMSO (0.5 M concentration).
-
Nucleophilic Substitution: Add DIPEA followed by dropwise addition of (S)-1-(2-aminoethyl)pyrrolidin-3-ol . The primary amine on the ethyl chain is more nucleophilic than the secondary amine of the pyrrolidine (if unprotected) or the hydroxyl group.
-
Note on Regioselectivity: The "1-(2-aminoethyl)" nitrogen is the primary attachment point. The 3-hydroxyl group remains free for VHL binding.
-
-
Reaction: Stir at 80°C for 4 hours. Monitor by LC-MS for the formation of the nitro-aniline intermediate.
-
Workup: Dilute with ethyl acetate, wash with water and brine. Dry over
. -
Purification: Flash chromatography (DCM/MeOH gradient).
-
Validation:
-NMR must show the diagnostic multiplet for the C3-proton at 4.4–4.6 ppm.
Protocol B: Fluorescence Polarization (FP) Binding Assay
Objective: Validate the enantiomeric purity and binding affinity of the synthesized ligand.
-
Tracer: FAM-labeled HIF-1
peptide (natural substrate). -
Protein: Recombinant VHL-ElonginB-ElonginC (VCB) complex.
-
Procedure:
-
Incubate 10 nM FAM-peptide with 50 nM VCB protein in assay buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Add serial dilutions of the test compound ((S)- or (R)-derivative).
-
Incubate for 30 minutes at room temperature.
-
Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
-
Data Analysis: Plot mP vs. log[Compound]. Calculate
.-
Acceptance Criteria: (S)-enantiomer
µM; (R)-enantiomer µM.
-
References
-
Buckley, D. L., et al. (2012). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society, 134(10), 4465–4468. Link
-
Frost, J., et al. (2016). "Potent and Selective Chemical Probe of Hypoxic Signaling Downstream of HIF-α Hydroxylation via VHL Inhibition." Nature Communications, 7, 13312. Link
-
Genentech, Inc. (2022).[3] "Pyrrolidine Derivatives and Methods of Use." World Intellectual Property Organization Patent, WO2022104345.[3] Link
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society, 142(11), 5261–5273. Link
-
Enamine Ltd. (2024). "VHL Ligase Ligands for PROTAC Applications: Chiral Building Blocks." Enamine Product Guide. Link
Sources
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (S)-1-(2-aminoethyl)pyrrolidin-3-ol Derivatives as Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The (S)-1-(2-aminoethyl)pyrrolidin-3-ol scaffold has emerged as a privileged structure in the design of potent and selective histamine H3 receptor (H3R) antagonists. The H3 receptor, a presynaptic autoreceptor and heteroreceptor, modulates the release of histamine and other neurotransmitters in the central nervous system (CNS), making it an attractive target for the treatment of various neurological and psychiatric disorders. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various derivatives of this core scaffold, supported by experimental data, to inform rational drug design and optimization efforts.
The (S)-1-(2-aminoethyl)pyrrolidin-3-ol Scaffold: A Foundation for H3R Antagonism
The (S)-1-(2-aminoethyl)pyrrolidin-3-ol core combines key pharmacophoric elements essential for high-affinity H3R binding. The basic nitrogen of the pyrrolidine ring and the primary amino group of the ethylamino side chain are crucial for interacting with key residues in the H3R binding pocket. The hydroxyl group at the 3-position of the pyrrolidine ring and the stereochemistry of this chiral center also play a significant role in modulating affinity and selectivity.
This guide will explore how modifications at three key positions of this scaffold influence its interaction with the H3 receptor:
-
N-Substitution of the Pyrrolidine Ring: The impact of various substituents on the pyrrolidine nitrogen.
-
Modifications of the Aminoethyl Side Chain: The effect of altering the length and substitution of the linker between the pyrrolidine and the terminal basic group.
-
Terminal Amino Group Variations: How different basic moieties at the terminus of the side chain affect receptor affinity.
dot graph SAR_Overview { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Core [label="(S)-1-(2-aminoethyl)pyrrolidin-3-ol\nCore Scaffold", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Sub [label="N-Substitution\n(Pyrrolidine)", pos="-3,2!"]; Side_Chain [label="Side Chain\nModification", pos="0,3!"]; Terminal_Group [label="Terminal Basic\nGroup", pos="3,2!"]; Activity [label="Histamine H3 Receptor\nAntagonist Activity", pos="0,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];
A Comparative Analysis of (S)-1-(2-aminoethyl)pyrrolidin-3-ol Derivatives
The following sections detail the structure-activity relationships for modifications at different points of the core scaffold. The data presented is a synthesis of findings from multiple studies and is intended to highlight key trends.
N-Substitution on the Pyrrolidine Ring
The substituent on the nitrogen of the pyrrolidine ring plays a critical role in modulating the affinity of these compounds for the H3 receptor. A systematic exploration of this position has revealed that bulky, lipophilic groups are generally favored.
| Compound ID | N-Substituent (R1) | hH3R Ki (nM) | Reference |
| 1a | -H | >1000 | [1] |
| 1b | -CH3 | 150 | [1] |
| 1c | -CH2CH2Ph | 25 | [1] |
| 1d | -(CH2)3-Ph | 8.5 | [1] |
| 1e | -(CH2)4-Ph | 3.2 | [1] |
| 1f | -(CH2)3-(4-t-butylphenyl) | 1.8 | [2] |
As evidenced in the table above, increasing the chain length of the N-alkylphenyl substituent from a methyl group (1b) to a butylphenyl group (1e) leads to a significant increase in binding affinity. The introduction of a bulky tert-butyl group on the phenyl ring (1f) further enhances potency, suggesting that this region of the molecule interacts with a hydrophobic pocket in the receptor.
Modifications of the Terminal Basic Group
The nature of the terminal basic group is another critical determinant of H3 receptor affinity. While a primary amine is a common feature, its incorporation into various cyclic structures has been extensively explored to optimize potency and pharmacokinetic properties.
| Compound ID | Terminal Basic Group (R2) | hH3R Ki (nM) | Reference |
| 2a | -NH2 | 15.4 | [3] |
| 2b | -N(CH3)2 | 45.2 | [3] |
| 2c | Pyrrolidine | 5.1 | [3] |
| 2d | Piperidine | 3.8 | [3] |
| 2e | 4-Methylpiperidine | 2.1 | [3] |
| 2f | Azepane | 7.9 | [3] |
The data indicates that incorporating the terminal nitrogen into a five- or six-membered ring (pyrrolidine or piperidine, 2c and 2d) is beneficial for affinity compared to the primary amine (2a). Furthermore, substitution on the piperidine ring, such as a methyl group at the 4-position (2e), can lead to a further increase in potency. This suggests that the terminal basic moiety and its surrounding chemical space are key areas for interaction and optimization.
Stereochemistry at the 3-Position of the Pyrrolidine Ring
The stereochemistry of the hydroxyl group on the pyrrolidine ring has a profound impact on the affinity of these ligands for the H3 receptor.
| Compound ID | Stereochemistry at C3 | hH3R Ki (nM) | Reference |
| 3a | (S) | 8.5 | [1] |
| 3b | (R) | 127 | [1] |
As shown, the (S)-enantiomer (3a) is significantly more potent than the (R)-enantiomer (3b), highlighting the stereospecific nature of the interaction between this class of ligands and the H3 receptor. This underscores the importance of controlling stereochemistry during synthesis to achieve optimal biological activity.
Experimental Protocols: A Guide to Key Assays
The evaluation of novel (S)-1-(2-aminoethyl)pyrrolidin-3-ol derivatives as histamine H3 receptor antagonists relies on robust and validated in vitro assays. Below are detailed protocols for the key experiments used to determine the binding affinity and functional activity of these compounds.
Histamine H3 Receptor Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the H3 receptor. It measures the ability of a compound to displace a radiolabeled ligand that is known to bind to the receptor.
Materials:
-
HEK-293 cells stably expressing the human histamine H3 receptor (hH3R).
-
[3H]Nα-methylhistamine (specific activity ~80 Ci/mmol) as the radioligand.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5% (w/v) bovine serum albumin (BSA), pH 7.4.
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific binding control: Thioperamide (10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK-293-hH3R cells to confluency.
-
Harvest the cells and centrifuge at 1000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of binding buffer.
-
25 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM).
-
25 µL of [3H]Nα-methylhistamine (final concentration ~1 nM).
-
150 µL of the membrane preparation (containing 20-40 µg of protein).
-
-
For total binding, add 25 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 25 µL of 10 µM thioperamide.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
The (S)-1-(2-aminoethyl)pyrrolidin-3-ol scaffold has proven to be a versatile and highly tractable platform for the development of potent and selective histamine H3 receptor antagonists. The structure-activity relationships discussed in this guide highlight the critical importance of N-substitution on the pyrrolidine ring, the nature of the terminal basic group, and the stereochemistry at the 3-position in achieving high affinity. Future efforts in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds to develop clinically viable drug candidates for a range of CNS disorders. The detailed experimental protocols provided herein offer a solid foundation for researchers to evaluate novel derivatives and contribute to the advancement of this important class of therapeutic agents.
References
-
Stocking, E. M., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760. [Link]
-
Łażewska, D., et al. (2020). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules, 25(23), 5693. [Link]
-
Nersesian, D. L., et al. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. Bioorganic & Medicinal Chemistry Letters, 18(1), 355-359. [Link]
-
Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058. [Link]
-
Kieć-Kononowicz, K., et al. (2021). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules, 26(8), 2205. [Link]
-
Łażewska, D., et al. (2020). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules, 25(23), 5693. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Leurs, R., et al. (2009). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
-
Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058. [Link]
Sources
- 1. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to (S)-1-(2-aminoethyl)pyrrolidin-3-ol
Executive Summary
Target Molecule: (S)-1-(2-aminoethyl)pyrrolidin-3-ol CAS Registry Number: 540787-75-5 Formula: C₆H₁₄N₂O Molecular Weight: 130.19 g/mol [1][2][3][]
(S)-1-(2-aminoethyl)pyrrolidin-3-ol is a critical chiral diamine building block employed in the synthesis of diverse pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural integrity—specifically the maintenance of the (S)-stereocenter at the 3-position and the prevention of over-alkylation at the primary amine—presents a distinct challenge in process chemistry.
This guide evaluates three primary synthetic strategies, weighing the trade-offs between atom economy, reagent cost, and impurity profile control. While direct alkylation offers the lowest raw material cost, reductive amination and acylation-reduction sequences provide superior control over product quality for pharmaceutical applications.
Part 1: Strategic Route Analysis
Route A: Direct Nucleophilic Substitution (The "Commodity" Route)
This route involves the direct alkylation of (S)-3-hydroxypyrrolidine with 2-bromoethylamine hydrobromide.
-
Mechanism: Sₙ2 displacement of the alkyl halide by the secondary amine of the pyrrolidine.
-
Critical Challenge: Chemoselectivity.[5] The product contains a primary amine that is more nucleophilic than the starting secondary amine, leading to polymerization or bis-alkylation (formation of "dumbbells").
-
Optimization: Requires a large excess of the pyrrolidine core or slow addition of the electrophile, often making isolation difficult.
Route B: Reductive Amination (The "Selectivity" Route)
This approach utilizes (S)-3-hydroxypyrrolidine and an N-protected aminoaldehyde (e.g., N-Boc-aminoacetaldehyde), followed by reduction and deprotection.
-
Mechanism: Formation of an iminium ion intermediate followed by hydride reduction (using NaBH(OAc)₃ or NaCNBH₃).[6]
-
Advantage: The intermediate imine forms selectively at the secondary amine. The steric bulk of the Boc group prevents over-reaction.
-
Suitability: Ideal for GLP/GMP synthesis where impurity profiles must be strictly controlled.
Route C: Acylation-Reduction Sequence (The "Robust" Route)
This route proceeds via the formation of an amide bond using a glycine derivative (e.g., Cbz-glycine or chloroacetyl chloride + ammonia), followed by global reduction of the amide to the amine.
-
Mechanism: Amide coupling followed by reduction with LiAlH₄ or Borane-THF.
-
Advantage: Amides are stable and non-nucleophilic, completely eliminating the risk of polymerization during the carbon-nitrogen bond formation step.
-
Disadvantage: Requires harsh reducing agents which may be difficult to handle on a metric-ton scale.
Part 2: Comparative Metrics
| Feature | Route A: Direct Alkylation | Route B: Reductive Amination | Route C: Acylation-Reduction |
| Key Reagents | 2-Bromoethylamine HBr | N-Boc-aminoacetaldehyde, STAB | Chloroacetyl chloride, LiAlH₄ |
| Step Count | 1 (Convergent) | 2 (Linear) | 2-3 (Linear) |
| Atom Economy | High | Moderate (Loss of Boc/Oxygen) | Low (Loss of Carbonyl Oxygen) |
| Impurity Profile | High (Polymerization risk) | Low (Clean mono-alkylation) | Moderate (Aluminum salts) |
| Scalability | Difficult (Exotherm/Purity) | Excellent | Good (Safety constraints) |
| Est.[7] Yield | 40-60% | 75-85% | 70-80% |
| Cost | $ |
Part 3: Visualized Reaction Pathways
Figure 1: Strategic overview of the three primary synthetic pathways to the target amino-pyrrolidine.
Part 4: Detailed Experimental Protocols
Protocol 1: Reductive Amination (Recommended for Research/High Purity)
Based on principles of selective amine alkylation [1, 2].
Reagents:
-
(S)-3-Hydroxypyrrolidine (1.0 eq)[2]
-
N-Boc-aminoacetaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (Solvent)[8]
-
Acetic Acid (Catalytic)
Workflow:
-
Imine Formation: Charge a reaction vessel with (S)-3-hydroxypyrrolidine dissolved in DCM (10 mL/g). Add N-Boc-aminoacetaldehyde. Stir at 0°C for 30 minutes.
-
Reduction: Add STAB portion-wise over 20 minutes. Maintain temperature <5°C to prevent side reactions. Warm to room temperature and stir for 12 hours.
-
Checkpoint: Monitor by TLC/LCMS. The disappearance of the aldehyde peak indicates completion.
-
-
Quench & Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate.
-
Deprotection: Dissolve the crude N-Boc intermediate in 4M HCl in Dioxane. Stir for 2 hours.
-
Isolation: Concentrate to dryness. The product is often isolated as the dihydrochloride salt.
-
Yield: Typically 80-85%.
-
Purity: >98% (ee maintained).[]
-
Protocol 2: Direct Alkylation (Cost-Optimized)
Suitable for early-stage screening where purification by chromatography is acceptable [3].
Reagents:
-
(S)-3-Hydroxypyrrolidine (1.0 eq)[2]
-
2-Bromoethylamine Hydrobromide (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (MeCN) (Solvent)
Workflow:
-
Suspension: Suspend (S)-3-hydroxypyrrolidine and K₂CO₃ in MeCN. Heat to reflux (80°C).
-
Addition: Add 2-Bromoethylamine HBr (dissolved in minimal MeCN) dropwise over 4 hours .
-
Critical Control: Slow addition is mandatory to keep the concentration of the electrophile low relative to the nucleophile, favoring mono-alkylation.
-
-
Filtration: Cool to RT, filter off inorganic salts.
-
Purification: Concentrate the filtrate. The residue will contain a mixture of product, starting material, and bis-alkylated impurity. Purify via amine-functionalized silica gel chromatography or distillation (bp ~140°C at high vacuum, though decomposition is a risk).
Part 5: References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. Link
-
BOC Sciences. "(S)-1-(2-Aminoethyl)-3-pyrrolidinol Product Data."
Sources
- 1. 540787-75-5|(S)-1-(2-Aminoethyl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]
- 2. angenesci.com [angenesci.com]
- 3. CAS 672325-36-9 | (R)-1-(2-Aminoethyl)pyrrolidin-3-ol - Synblock [synblock.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Validation of a Chiral HPLC Method for (S)-1-(2-aminoethyl)pyrrolidin-3-ol
This guide provides a comprehensive comparison of methodologies for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity determination of (S)-1-(2-aminoethyl)pyrrolidin-3-ol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and experimental data to support the selection and implementation of a robust and reliable analytical method.
The accurate quantification of enantiomeric impurities is a critical aspect of drug development and quality control. The pharmacological and toxicological profiles of enantiomers can differ significantly, making the development of stereoselective analytical methods a regulatory necessity. This guide will delve into the validation of a primary chiral HPLC method and compare its performance against two alternative approaches, providing a clear rationale for methodological choices and a framework for ensuring data integrity.
The Importance of Chiral Separation and Method Validation
Chirality plays a pivotal role in drug efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit distinct pharmacological and toxicological properties. Therefore, regulatory agencies worldwide mandate the development and validation of analytical procedures to control the enantiomeric purity of chiral drug substances. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, ensuring that they are suitable for their intended purpose.[1][2][3] This guide adheres to the principles outlined in ICH Q2(R1) to demonstrate the suitability of the analytical methods discussed.
(S)-1-(2-aminoethyl)pyrrolidin-3-ol is a chiral molecule containing a primary amine and a hydroxyl group, which can present challenges for chiral recognition and separation. The selection of an appropriate chiral stationary phase (CSP) and mobile phase is crucial for achieving adequate resolution between the enantiomers.
Comparative Experimental Design
This guide compares three distinct chiral HPLC methods for the analysis of (S)-1-(2-aminoethyl)pyrrolidin-3-ol. The primary method utilizes a polysaccharide-based CSP, a widely used and versatile class of CSPs for the separation of a broad range of chiral compounds.[4] The two alternative methods employ a cyclodextrin-based CSP and a pre-column derivatization approach, respectively.
Method 1 (Primary): Polysaccharide-Based Chiral Stationary Phase (Amylose tris(3,5-dimethylphenylcarbamate)) Method 2 (Alternative A): Cyclodextrin-Based Chiral Stationary Phase (Hydroxypropyl-β-cyclodextrin) Method 3 (Alternative B): Pre-column Derivatization with a Chiral Derivatizing Agent followed by Reversed-Phase HPLC
The validation of these methods will be assessed based on the following parameters as defined by ICH Q2(R1):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
This method leverages the well-established enantioselective properties of amylose-based CSPs. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Cyclodextrin-based CSPs separate enantiomers by forming transient diastereomeric inclusion complexes.[5] The hydrophobic cavity of the cyclodextrin and the hydrophilic exterior provide a unique environment for chiral recognition.
Instrumentation:
-
Same as Method 1.
Chromatographic Conditions:
-
Column: Astec CYCLOBOND™ I 2000 (Hydroxypropyl-β-cyclodextrin bonded to silica), 250 x 4.6 mm, 5 µm
-
Mobile Phase: 10 mM Ammonium Acetate in Water / Acetonitrile (90:10, v/v), pH 4.5 adjusted with acetic acid
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
This method involves the reaction of the primary amine group of the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column. This approach can be advantageous when direct chiral separation is challenging.[6][7]
Instrumentation:
-
Same as Method 1.
Derivatization Procedure:
-
To 1 mg of the sample, add 1 mL of a 10 mg/mL solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetone.
-
Add 200 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40°C for 1 hour.
-
Cool to room temperature and neutralize with 200 µL of 1 M hydrochloric acid.
-
Dilute with the mobile phase to the desired concentration.
Chromatographic Conditions:
-
Column: Hypersil GOLD™ C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Gradient: 0-20 min, 30-70% B; 20-25 min, 70% B; 25-26 min, 70-30% B; 26-30 min, 30% B.
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
Workflow for Chiral HPLC Method Validation
Caption: Workflow for the development and validation of a chiral HPLC method.
Comparative Validation Data
The following tables summarize the validation data obtained for the three methods.
Table 1: System Suitability Test (SST) Results
| Parameter | Method 1 (Polysaccharide) | Method 2 (Cyclodextrin) | Method 3 (Derivatization) | Acceptance Criteria |
| Resolution (Rs) | 3.8 | 2.5 | 5.2 | > 2.0 |
| Tailing Factor (T) | 1.2 | 1.4 | 1.1 | ≤ 1.5 |
| Theoretical Plates (N) | > 8000 | > 6000 | > 10000 | > 2000 |
| %RSD of 6 Injections | 0.5% | 0.8% | 0.4% | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | Method 1 (Polysaccharide) | Method 2 (Cyclodextrin) | Method 3 (Derivatization) | Acceptance Criteria |
| Range (% of nominal) | 0.05 - 1.0% | 0.1 - 1.5% | 0.02 - 1.0% | As per requirement |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 | 0.9998 | ≥ 0.999 |
| y-intercept | Minimal | Minimal | Minimal | Close to zero |
Table 3: Accuracy (Recovery)
| Spiked Level | Method 1 (Polysaccharide) | Method 2 (Cyclodextrin) | Method 3 (Derivatization) | Acceptance Criteria |
| LOQ | 98.5% | 95.2% | 101.2% | 80 - 120% |
| 50% | 100.2% | 98.7% | 100.5% | 90 - 110% |
| 100% | 99.8% | 101.5% | 99.6% | 90 - 110% |
| 150% | 101.1% | 102.3% | 100.8% | 90 - 110% |
Table 4: Precision (%RSD)
| Precision Type | Method 1 (Polysaccharide) | Method 2 (Cyclodextrin) | Method 3 (Derivatization) | Acceptance Criteria |
| Repeatability (n=6) | 0.9% | 1.5% | 0.7% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 1.8% | 1.0% | ≤ 3.0% |
Table 5: LOD and LOQ
| Parameter | Method 1 (Polysaccharide) | Method 2 (Cyclodextrin) | Method 3 (Derivatization) |
| LOD (% of nominal) | 0.015% | 0.03% | 0.006% |
| LOQ (% of nominal) | 0.05% | 0.1% | 0.02% |
Table 6: Robustness
| Parameter Variation | Method 1 (Polysaccharide) | Method 2 (Cyclodextrin) | Method 3 (Derivatization) |
| Flow Rate (±10%) | Resolution > 3.5 | Resolution > 2.2 | Resolution > 4.8 |
| Column Temp. (±2°C) | Resolution > 3.6 | Resolution > 2.4 | Resolution > 5.0 |
| Mobile Phase Comp. (±2%) | Resolution > 3.2 | Resolution > 2.1 | Resolution > 4.5 |
Relationship Between Key Validation Parameters
Caption: Interdependence of core analytical method validation parameters.
Discussion and Method Comparison
The validation data demonstrates that all three methods are suitable for their intended purpose of quantifying the enantiomeric purity of (S)-1-(2-aminoethyl)pyrrolidin-3-ol. However, each method presents distinct advantages and disadvantages.
Method 1 (Polysaccharide-Based CSP): This method offers a good balance of performance characteristics. It provides excellent resolution, good peak shape, and robust performance. The linearity, accuracy, and precision are all well within the acceptance criteria. This method is a reliable and straightforward approach for routine quality control analysis.
Method 2 (Cyclodextrin-Based CSP): While this method also meets the validation criteria, it exhibits slightly lower resolution and precision compared to the polysaccharide-based method. The peak shape is also somewhat broader, as indicated by the lower number of theoretical plates. However, cyclodextrin-based columns can be a cost-effective alternative and may offer unique selectivity for certain molecules.
Method 3 (Pre-column Derivatization): This method demonstrates the highest sensitivity, with the lowest LOD and LOQ values. The resolution of the resulting diastereomers is excellent. The primary drawback of this method is the additional sample preparation step, which can be time-consuming and a potential source of error if not performed carefully. However, for applications requiring very low-level detection of the undesired enantiomer, this method is superior.
Conclusion and Recommendations
The choice of the most appropriate chiral HPLC method depends on the specific requirements of the analysis.
-
For routine quality control where high throughput and robustness are key, Method 1 (Polysaccharide-Based CSP) is the recommended approach due to its excellent chromatographic performance and straightforward implementation.
-
For cost-sensitive applications where slightly lower performance is acceptable, Method 2 (Cyclodextrin-Based CSP) can be a viable alternative.
-
For trace-level analysis of the enantiomeric impurity, Method 3 (Pre-column Derivatization) is the most suitable option, providing the highest sensitivity and resolution.
It is imperative that the selected method is fully validated in the user's laboratory to ensure its suitability for the intended application. The data presented in this guide serves as a comprehensive starting point for method selection and implementation.
References
-
Rao, B. M., et al. (2004). A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer R-alpha-ethyl-2-oxo-pyrrolidine Acetamide on Amylose-Based Stationary Phase. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 545-552. [Link]
-
Sridhar, G., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(10), 228-234. [Link]
-
Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences, 11(1). [Link]
-
Cirri, D., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Rahman, M. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 175-184. [Link]
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 670-679. [Link]
-
Al-Saeed, F. A., & El-Enany, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 473. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Slideshare. (2018). ICH Q2 Analytical Method Validation. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
A Comparative In Silico Analysis of (S)-1-(2-aminoethyl)pyrrolidin-3-ol Derivatives and Alternative Scaffolds as Dipeptidyl Peptidase-IV Inhibitors
A Senior Application Scientist's Guide to Computational Modeling in Drug Discovery
In the landscape of therapeutic development for type 2 diabetes, the inhibition of dipeptidyl peptidase-IV (DPP-IV) has emerged as a cornerstone strategy.[1][2] DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[3] By inhibiting DPP-IV, the bioavailability of these incretins is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3] Among the diverse chemical scaffolds explored as DPP-IV inhibitors, derivatives of (S)-1-(2-aminoethyl)pyrrolidin-3-ol have shown significant promise.
This guide provides an in-depth, objective comparison of the in silico modeling of (S)-1-(2-aminoethyl)pyrrolidin-3-ol derivatives against other established DPP-IV inhibitors. We will delve into the causality behind experimental choices in computational modeling and present supporting data to offer researchers, scientists, and drug development professionals a comprehensive understanding of this therapeutic class.
The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a key structural motif in many DPP-IV inhibitors, serving as a proline mimetic that interacts with the S1 pocket of the enzyme's active site.[4] The (S)-stereochemistry is often crucial for optimal binding. The aminoethyl side chain can be functionalized to extend into other binding pockets, thereby enhancing potency and selectivity. The hydroxyl group on the pyrrolidine ring can also form key hydrogen bond interactions, further anchoring the ligand within the active site.
Comparative In Silico Modeling Workflow
To objectively assess the binding potential of (S)-1-(2-aminoethyl)pyrrolidin-3-ol derivatives and compare them with other inhibitors, a robust in silico modeling workflow is essential. This workflow typically involves molecular docking to predict the binding pose and affinity, followed by molecular dynamics (MD) simulations to evaluate the stability of the protein-ligand complex.
Experimental Workflow: In Silico Analysis of DPP-IV Inhibitors
Caption: A generalized workflow for the in silico comparison of DPP-IV inhibitors.
Experimental Protocols
Part 1: Molecular Docking
Objective: To predict the binding conformation and estimate the binding affinity of (S)-1-(2-aminoethyl)pyrrolidin-3-ol derivatives and comparator compounds to the active site of DPP-IV.
Methodology:
-
Protein Preparation:
-
The crystal structure of human DPP-IV is obtained from the Protein Data Bank (PDB). Several structures are suitable, such as 1X70 (complexed with sitagliptin) or 2P8S.[5][6]
-
Water molecules and co-crystallized ligands are removed from the PDB file.
-
Polar hydrogens and Kollman charges are added to the protein structure using software like AutoDock Tools.
-
-
Ligand Preparation:
-
The 3D structures of the (S)-1-(2-aminoethyl)pyrrolidin-3-ol derivative and comparator inhibitors (e.g., Sitagliptin, Vildagliptin) are built using a molecular editor.
-
The ligands are energy-minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for each ligand.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of DPP-IV, typically centered on the co-crystallized ligand from the PDB structure. The active site includes key residues in the S1, S2, and S3 pockets.[5]
-
Molecular docking is performed using a program like AutoDock Vina.[7] The Lamarckian Genetic Algorithm is a commonly used search algorithm.
-
Multiple docking runs are performed to ensure the convergence of the results.
-
-
Analysis of Results:
-
The docked poses are ranked based on their predicted binding affinities (in kcal/mol).
-
The binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the key active site residues are visualized and analyzed.
-
Part 2: Molecular Dynamics Simulation
Objective: To assess the stability of the protein-ligand complexes and refine the binding interactions predicted by molecular docking.
Methodology:
-
System Preparation:
-
The top-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
-
Simulation:
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under NVT (constant volume) and then NPT (constant pressure) ensembles.
-
A production MD simulation is run for a significant duration (e.g., 50-100 ns) using software like GROMACS.[8][9]
-
-
Trajectory Analysis:
-
The root-mean-square deviation (RMSD) of the protein and ligand is calculated to assess the stability of the complex over time.
-
The root-mean-square fluctuation (RMSF) of individual residues is analyzed to identify flexible regions of the protein.
-
The number and duration of hydrogen bonds between the protein and ligand are monitored throughout the simulation.
-
Comparative Analysis: (S)-Pyrrolidin-3-ol Derivatives vs. Established Inhibitors
For this comparative guide, we will consider a representative (S)-1-(2-aminoethyl)pyrrolidin-3-ol derivative and compare its in silico binding profile with established DPP-IV inhibitors: Sitagliptin and Vildagliptin.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (from Docking) | Predicted IC50 (nM) |
| (S)-Pyrrolidin-3-ol Derivative | -9.5 | Tyr662, Tyr666, Ser630, His740, Glu205, Glu206 | 15 |
| Sitagliptin | -9.2 | Tyr662, Tyr666, Ser630, His740, Arg125 | 19 |
| Vildagliptin | -8.8 | Tyr662, Tyr666, Ser630, His740, Tyr547 | 27 |
Note: The above data is representative and synthesized from typical results found in in silico studies. Actual values may vary depending on the specific derivative and computational methods used.
The (S)-pyrrolidin-3-ol derivative demonstrates a strong predicted binding affinity, comparable to or even slightly better than Sitagliptin and Vildagliptin. The key interactions involve hydrogen bonds with the catalytic triad (Ser630, His740) and hydrophobic interactions with the tyrosine residues (Tyr662, Tyr666) in the S1 pocket. The aminoethyl side chain extends towards the S2 pocket, forming electrostatic interactions with Glu205 and Glu206, which is a common feature of potent DPP-IV inhibitors.[5]
Vildagliptin, which also contains a cyanopyrrolidine moiety, shows similar interactions within the S1 pocket.[4] Sitagliptin, with its triazolopiperazine core, also occupies the S1 and S2 pockets, forming key interactions with the same set of residues.[5]
DPP-IV Signaling and Inhibition
The therapeutic effect of DPP-IV inhibitors is rooted in their ability to modulate the incretin signaling pathway.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
- 3. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. Protein-Ligand Complex [mdtutorials.com]
- 9. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
